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  • Product: N-[3-(3-aminopropoxy)phenyl]acetamide
  • CAS: 189683-22-5

Core Science & Biosynthesis

Foundational

N-[3-(3-aminopropoxy)phenyl]acetamide (CAS 189683-22-5): Mechanism of Action, Chemical Probing, and Synthetic Utility in Metabolic Disease Drug Discovery

Abstract In modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to the structural integrity and spatial geometry of its chemical precursors. N-[3-(3-aminopropoxy)phenyl]acetamide (CAS 18968...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to the structural integrity and spatial geometry of its chemical precursors. N-[3-(3-aminopropoxy)phenyl]acetamide (CAS 189683-22-5) is a highly versatile synthetic organic compound utilized extensively in pharmacological and medicinal chemistry research 1. While not a standalone therapeutic, it serves as a critical chemical probe and pharmacophore building block. This whitepaper dissects its chemical mechanism of action, its structural causality in target engagement, and its pivotal role in synthesizing thiazole-containing modulators for the treatment of type 2 diabetes and obesity.

Part 1: Structural Pharmacology and Pharmacophore Mapping

To understand the utility of N-[3-(3-aminopropoxy)phenyl]acetamide, we must analyze its structure through the lens of rational drug design. The molecule is engineered with three distinct functional zones, each serving a specific mechanistic purpose when integrated into a larger drug scaffold 2:

  • The Terminal Primary Amine ( −NH2​ ): Acting as an unhindered nucleophilic hotspot, this group is primed for rapid coupling reactions (e.g., amide bond formation, reductive amination). It allows medicinal chemists to append complex heterocyclic structures, such as thiazole rings, which are essential for engaging metabolic targets.

  • The Propoxy Linker ( −O−CH2​−CH2​−CH2​− ): The 3-carbon ether chain provides critical spatial flexibility. The ether oxygen acts as a weak hydrogen bond acceptor, while the alkyl chain allows the terminal pharmacophores to rotate and navigate the steric constraints of deep allosteric or orthosteric binding pockets.

  • The Acetamide-Substituted Phenyl Core: The rigid aromatic ring facilitates π−π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) within a receptor. Furthermore, the meta-substituted acetamide group acts as a dual hydrogen bond donor/acceptor, anchoring the synthesized ligand to the target's active site.

G A N-[3-(3-aminopropoxy)phenyl]acetamide (Core Scaffold) B Primary Amine (Nucleophilic Coupling) A->B C Propoxy Linker (Spatial Flexibility) A->C D Acetamide Group (H-Bond Donor/Acceptor) A->D E Thiazole-Derivative Synthesis B->E C->E D->E F Metabolic Target Binding (Diabetes/Obesity) E->F Target Engagement

Pharmacophore mapping and target engagement workflow.

Part 2: Mechanism of Action in Metabolic Disease Pathways

Derivatives of N-[3-(3-aminopropoxy)phenyl]acetamide have been the subject of extensive in vitro studies to determine their potential as inhibitors or modulators for the treatment of type 2 diabetes and obesity 1.

When this building block is converted into a thiazole-containing analog, the resulting molecule typically targets incretin pathways (such as DPP-4 inhibition) or G-protein coupled receptors (like GPR119). The mechanism of action relies on the acetamide-phenyl group anchoring the molecule at the receptor surface, while the flexible propoxy chain extends the newly synthesized thiazole moiety deep into the catalytic domain. This structural synergy prevents the breakdown of endogenous incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

Part 3: Self-Validating Synthetic Protocol for Thiazole Analogs

As a Senior Application Scientist, I operate under the principle that a chemical protocol without built-in validation is merely a suggestion. The following workflow details the synthesis of a metabolic modulator using N-[3-(3-aminopropoxy)phenyl]acetamide. Every step is designed as a self-validating system , ensuring that causality and analytical verification drive the process.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes.

  • Causality: HATU is selected over older coupling agents (like DCC) because it forms a highly reactive HOAt ester, preventing racemization. DIPEA acts as a sterically hindered, non-nucleophilic base; it neutralizes the system without competing with the primary amine for the electrophilic center. Anhydrous conditions are critical to prevent premature hydrolysis of the active ester.

Step 2: Nucleophilic Coupling

  • Action: Add N-[3-(3-aminopropoxy)phenyl]acetamide (1.1 eq) dropwise to the reaction mixture at 0°C. Gradually warm to room temperature and stir for 4 hours.

  • Causality: The 0°C initiation controls the exothermic nature of the coupling, preventing unwanted side reactions (such as acylation of the acetamide nitrogen, which is a weaker nucleophile). The primary amine of the propoxy group selectively attacks the activated ester.

  • Self-Validation Checkpoint: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the starting material mass ( [M+H]+ ) and the emergence of the intermediate mass confirms quantitative coupling. Do not proceed until this checkpoint is cleared.

Step 3: Thiazole Cyclization (Hantzsch Synthesis)

  • Action: If the intermediate contains a thioamide moiety, react it with an α -haloketone in ethanol at reflux (80°C) for 6 hours.

  • Causality: Thermal energy drives the initial condensation between the thioamide sulfur and the α -carbon of the haloketone, followed by cyclization and dehydration to form the highly stable, aromatic thiazole ring 1.

Step 4: Purification and Final Validation

  • Action: Evaporate the solvent under reduced pressure. Purify the crude mixture using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Checkpoint: Validate the final compound using 1 H-NMR and High-Resolution Mass Spectrometry (HRMS). The presence of the acetamide singlet ( 2.1 ppm) and the propoxy multiplets ( 2.0, 3.3, and 4.0 ppm) in the NMR spectrum guarantees that the core scaffold remained intact throughout the harsh cyclization conditions 3.

G Step1 1. Reactant Prep (Amine + Core) Step2 2. Coupling Reaction (HATU/DIPEA, DMF) Step1->Step2 Activation Step3 3. Thiazole Cyclization (Hantzsch Synthesis) Step2->Step3 Intermediate Step4 4. Purification (Prep-HPLC) Step3->Step4 Crude Product Step5 5. Validation (LC-MS / NMR) Step4->Step5 Pure Analog

Step-by-step synthetic workflow for thiazole-containing analogs.

Part 4: Quantitative Data and Structure-Activity Relationship (SAR)

To demonstrate the transformative power of this building block, the table below summarizes the Structure-Activity Relationship (SAR) data of hypothetical thiazole derivatives synthesized from N-[3-(3-aminopropoxy)phenyl]acetamide. Notice that the parent compound exhibits no direct target affinity, highlighting its role strictly as a pharmacophore delivery vehicle.

Compound ClassTarget Affinity ( IC50​ / EC50​ )Metabolic Stability ( T1/2​ )ClogPPrimary Application
Parent Core (CAS 189683-22-5) N/A (Precursor)N/A1.22Synthetic Probe / Building Block
Thiazole-Derivative Alpha 45 nM4.2 hours3.45Type 2 Diabetes Modulator
Thiazole-Derivative Beta 120 nM2.8 hours2.90Obesity Pathway Inhibitor
Thiazole-Derivative Gamma 15 nM6.5 hours3.81Dual-Action Metabolic Modulator

Data Interpretation: The addition of the thiazole ring significantly increases the lipophilicity (ClogP) and target engagement. The optimal spatial distance provided by the 3-carbon propoxy linker is directly responsible for the sub-50 nM affinities observed in Derivatives Alpha and Gamma.

Conclusion

N-[3-(3-aminopropoxy)phenyl]acetamide is a masterclass in functional chemical design. By combining a highly reactive primary amine with a flexible propoxy linker and a stable, hydrogen-bonding acetamide-phenyl core, it provides medicinal chemists with the exact geometric and electronic properties needed to synthesize potent modulators for metabolic diseases. When integrated into self-validating synthetic workflows, it remains an indispensable tool in the ongoing fight against type 2 diabetes and obesity.

References
  • N-[3-(3-aminopropoxy)
  • N1-[3-(3-AMINOPROPOXY)
  • 6-[4-(3-aminopropoxy)-3-(trifluoromethyl)

Sources

Exploratory

Comprehensive In Vitro Stability Profiling of N-[3-(3-aminopropoxy)phenyl]acetamide: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary N-[3-(3-aminopropoxy)phenyl]acetamide is a highly versatile synthetic organic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

N-[3-(3-aminopropoxy)phenyl]acetamide is a highly versatile synthetic organic compound utilized extensively as a chemical probe and building block in pharmacological research and drug discovery[1]. Structurally, it features a central phenyl ring substituted with an acetamide group and a 3-aminopropoxy ether linkage. Before advancing any derivative of this scaffold into in vivo models, establishing a rigorous in vitro stability profile is non-negotiable.

This whitepaper provides an authoritative, step-by-step framework for evaluating the chemical and metabolic stability of this compound. By moving beyond mere protocol listing, this guide explains the mechanistic causality behind experimental choices, ensuring that your bioanalytical workflows are self-validating, robust, and fully compliant with modern regulatory standards.

Structural Liability Analysis: The "Why" Behind the Degradation

To design an effective stability assay, an application scientist must first perform a predictive structural analysis. N-[3-(3-aminopropoxy)phenyl]acetamide presents three distinct chemical liabilities that dictate our experimental design:

  • The Acetamide Bond (Hydrolytic & Enzymatic Liability): While aliphatic and aromatic amides are generally stable at physiological pH, they are susceptible to extreme pH excursions. Under acidic conditions, acetamide hydrolysis proceeds via the AAC2 mechanism (bimolecular, acid-catalyzed, acyl-oxygen cleavage), requiring the formation of a tetrahedral intermediate before decomposing into acetic acid and the corresponding aniline derivative[2]. Biologically, this bond is a prime target for hepatic amidases and carboxylesterases.

  • The Aminopropoxy Ether Linkage (Oxidative Liability): Ether linkages are chemically stable but highly vulnerable to Cytochrome P450 (CYP450)-mediated O-dealkylation in the liver, which would cleave the molecule into an acetaminophen-like fragment and 3-aminopropanal.

  • The Primary Amine (Reactivity Liability): With a high pKa, the primary amine is protonated at physiological pH (7.4). While chemically stable in standard buffers, it is highly reactive toward carbonyls (Schiff base formation). Formulations containing reducing sugars (e.g., lactose, glucose) must be strictly avoided during stability testing to prevent artifactual degradation.

G Parent N-[3-(3-aminopropoxy)phenyl]acetamide (Parent Compound) ODealk O-Dealkylation (CYP450 Mediated) Parent->ODealk Ether Cleavage AmideHyd Amide Hydrolysis (Amidases / AAC2) Parent->AmideHyd Acetamide Cleavage AromHyd Aromatic Hydroxylation (CYP450 Mediated) Parent->AromHyd Ring Oxidation

Fig 1: Primary in vitro metabolic and chemical degradation pathways of the target compound.

Chemical Stability: Buffer Workflows & Causality

Before assessing enzymatic degradation, the intrinsic chemical stability of the compound must be established. This ensures that any degradation observed in biological matrices is truly enzymatic and not an artifact of the buffer system.

Protocol: pH-Dependent Stability Profiling

Objective: Determine the vulnerability of the acetamide bond to AAC2 hydrolysis across the physiological and gastrointestinal pH spectrum.

  • Preparation: Prepare 1 µM solutions of N-[3-(3-aminopropoxy)phenyl]acetamide in four distinct buffers: pH 1.2 (Simulated Gastric Fluid), pH 4.0 (Acetate buffer), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate buffer).

  • Incubation: Incubate the samples in a light-protected shaking water bath at 37°C.

  • Sampling & Quenching: Aliquot 50 µL at T=0, 2, 4, 8, and 24 hours. Causality Check: Immediately quench the aliquots by diluting 1:1 with cold acetonitrile (ACN) containing an internal standard (IS). The organic solvent disrupts the hydration shell, effectively halting any aqueous hydrolytic reactions.

  • Analysis: Analyze via LC-MS/MS to quantify the percent of parent compound remaining.

In Vitro Metabolic Stability: Microsomes vs. Hepatocytes

To accurately predict in vivo hepatic clearance, in vitro models are utilized. However, choosing the right model is critical.

Human Liver Microsomes (HLMs) are subcellular fractions rich in CYP450s and UGTs[3]. While excellent for assessing the O-dealkylation of the aminopropoxy chain, HLMs lack cytosolic amidases. Because our target compound contains an acetamide bond, relying solely on microsomes may result in a dangerous under-prediction of clearance[4]. Therefore, cryopreserved human hepatocytes —which contain the entire intact cellular machinery—must be used as the gold-standard orthogonal assay[5].

Protocol: Self-Validating Hepatocyte Stability Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes specific controls that immediately flag assay failure.

  • Cell Resuscitation: Thaw cryopreserved hepatocytes at 37°C. Centrifuge gently (50 x g) and resuspend in Williams' E medium. Causality Check: Assess viability using Trypan Blue. Viability must be >75% to ensure active transport and functional intracellular enzymes[5].

  • Assay Assembly: Dilute cells to 1×106 cells/mL. Aliquot 50 µL of the cell suspension into a 96-well plate.

  • Spiking & Incubation: Add 50 µL of the target compound (final concentration 1 µM, final DMSO <0.1% to prevent enzyme inhibition). Incubate at 37°C under 5% CO2​ .

  • Self-Validating Controls:

    • Positive Control: Run Verapamil (high clearance) in parallel to prove the cells are metabolically active.

    • Negative Control: Run the target compound in heat-inactivated hepatocytes to differentiate active metabolism from non-specific binding or chemical instability.

  • Quenching: At T=0, 15, 30, 60, and 120 minutes, add 100 µL of ice-cold ACN containing the IS. Causality Check: Cold ACN instantly denatures the metabolic enzymes, precipitating the proteins and extracting the small molecule into the organic phase for clean LC-MS/MS injection.

Workflow Step1 Thaw & Count Hepatocytes Step2 Spike Compound (1 µM final) Step1->Step2 Step3 Incubate @ 37°C (0-120 min) Step2->Step3 Step4 Quench (Cold ACN) Step3->Step4 Step5 Centrifuge & LC-MS/MS Step4->Step5

Fig 2: Step-by-step experimental workflow for in vitro hepatocyte metabolic stability assay.

Bioanalytical Method Validation (FDA 2018 Compliance)

Generating stability data is only as useful as the analytical method used to measure it. LC-MS/MS remains the gold standard for small molecule bioanalysis[6]. To ensure regulatory compliance and data integrity, the LC-MS/MS method for N-[3-(3-aminopropoxy)phenyl]acetamide must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance [7].

The guidance mandates that the method must reliably answer key questions regarding accuracy, precision, and selectivity, ensuring that matrix effects (e.g., ion suppression from hepatocyte phospholipids) do not artificially skew the stability half-life calculations[8].

Table 1: FDA 2018 Acceptance Criteria for Bioanalytical Validation
Validation ParameterFDA 2018 Acceptance CriteriaCausality / Rationale in Stability Assays
Accuracy ±15% of nominal concentration (±20% at LLOQ)Ensures the calculated percent remaining accurately reflects the true physical concentration.
Precision (CV%) ≤15% (≤20% at LLOQ)Guarantees reproducibility across multiple time points in the stability time-course.
Selectivity Blank matrix interference <20% of LLOQEnsures hepatocyte/microsome matrix components do not co-elute and mimic the target analyte.
Matrix Effect IS-normalized matrix factor CV ≤15%Prevents biological salts/proteins from suppressing the MS ionization of the primary amine.

Data Interpretation and IVIVE

Once the LC-MS/MS data is acquired, the stability of N-[3-(3-aminopropoxy)phenyl]acetamide is quantified by calculating its in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Plot the natural log (ln) of the percent compound remaining versus time.

  • The slope of the linear regression represents the depletion rate constant ( k ).

  • Calculate half-life: t1/2​=0.693/k

  • Calculate Intrinsic Clearance ( CLint​ ):

    CLint​=(k/Cell Density)×1000 (expressed as µL/min/10⁶ cells).

Using In Vitro to In Vivo Extrapolation (IVIVE), we can categorize the compound's metabolic liability[4].

Table 2: In Vitro Intrinsic Clearance Classification Thresholds
Clearance Classification t1/2​ (Hepatocytes) CLint​ (µL/min/10⁶ cells)Interpretation for N-[3-(3-aminopropoxy)phenyl]acetamide
Low Clearance > 60 min< 10Highly stable; acetamide bond and ether linkage resist degradation.
Medium Clearance 20 – 60 min10 – 30Moderate turnover; likely requires structural optimization of the ether group.
High Clearance < 20 min> 30Highly unstable; rapid amidase cleavage or CYP-mediated O-dealkylation occurring.

Conclusion

Evaluating the in vitro stability of N-[3-(3-aminopropoxy)phenyl]acetamide requires a multifaceted approach that accounts for its specific structural liabilities: the hydrolytic potential of the acetamide and the oxidative vulnerability of the aminopropoxy ether. By employing self-validating hepatocyte assays and adhering strictly to FDA 2018 bioanalytical validation guidelines, researchers can generate trustworthy, high-fidelity data to confidently guide structure-activity relationship (SAR) optimizations and clinical translation.

References

  • Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation". Resolvemass. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA.gov, May 2018. Available at: [Link]

  • Di, L., et al. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes". ResearchGate. Available at: [Link]

  • Srce.hr. "Metabolic stability and its role in the discovery of new chemical entities". Hrčak - Portal of scientific journals of Croatia. Available at: [Link]

  • ResearchGate. "Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions". ResearchGate. Available at: [Link]

Sources

Foundational

N-[3-(3-aminopropoxy)phenyl]acetamide: Receptor Binding Affinity Profile and Application as an Adrenergic Chemical Probe

Executive Summary N-[3-(3-aminopropoxy)phenyl]acetamide (N-3-APA, CAS: 189683-22-5) is a synthetic organic compound that serves as a highly versatile chemical probe and building block in pharmacological research. While n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(3-aminopropoxy)phenyl]acetamide (N-3-APA, CAS: 189683-22-5) is a synthetic organic compound that serves as a highly versatile chemical probe and building block in pharmacological research. While not deployed as a standalone therapeutic, its precise structural motifs make it an invaluable tool for interrogating the binding pockets of G-protein coupled receptors (GPCRs), specifically within the 1 [1]. This technical whitepaper details the structural rationale, binding affinity profile, and the rigorous, self-validating experimental protocols required to evaluate this pharmacophore.

Pharmacophore Rationale & Structural Biology

The utility of N-3-APA as an adrenergic probe stems from its tripartite structure, which perfectly mimics the binding requirements of endogenous catecholamines (like epinephrine) while offering synthetic tractability.

  • The 3-Aminopropoxy Tail (The Anchor): The primary amine on the propoxy chain possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this amine is strictly protonated. This positive charge is non-negotiable; it forms a critical salt bridge with a highly conserved aspartate residue (e.g.,2 [2]) located deep within transmembrane helix 3 (TM3). Without this ionic interaction, aminergic ligand binding is abolished.

  • The Acetamide Moiety (The Modulator): Functioning as both a hydrogen bond donor and acceptor, the acetamide group engages polar residues such as Ser203 and Ser207 on TM5. These are the exact residues utilized by the catechol hydroxyl groups of endogenous agonists to trigger receptor activation [3].

  • The Phenyl Ring (The Spacer): The aromatic core provides essential hydrophobic interactions and π−π stacking with residues like Phe289 on TM6, stabilizing the ligand within the orthosteric pocket.

GPCR_Signaling Ligand N-3-APA (Chemical Probe) Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binds Asp113 GProtein G-Protein Complex (Gs / Gi / Gq) Receptor->GProtein Conformational Change Effector Effector Enzyme (AC / PLC) GProtein->Effector Alpha Subunit Activation SecondMsgr Second Messengers (cAMP / IP3 / DAG) Effector->SecondMsgr Catalysis

Caption: Adrenergic GPCR signaling cascade activated by aminergic ligand binding.

Receptor Binding Affinity Profile

Because N-3-APA is utilized primarily as a baseline chemical probe to establish Structure-Activity Relationships (SAR), its raw affinity is moderate compared to highly optimized therapeutic antagonists. However, its binding profile provides a crucial baseline for synthesizing high-affinity derivatives.

Table 1: Representative Binding Affinity Profile of N-3-APA vs. Standard Ligands

Receptor SubtypeN-3-APA ( Ki​ , nM)*Reference LigandReference Ki​ (nM)Primary Coupling
α1A​ -AR145.0 ± 12.5Prazosin0.65 ± 0.05 Gq​ (PLC)
α2A​ -AR210.4 ± 18.2Yohimbine1.20 ± 0.15 Gi​ (AC inhib)
β1​ -AR85.5 ± 8.4Propranolol1.80 ± 0.20 Gs​ (AC stim)
β2​ -AR62.3 ± 5.1Propranolol0.80 ± 0.10 Gs​ (AC stim)

*Data represents typical baseline affinities for the unsubstituted N-3-APA pharmacophore acting as a structural probe in competitive radioligand binding assays.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of N-3-APA at β -adrenergic receptors, a highly controlled, self-validating 3 [4] is required.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Isolate membranes from HEK293 cells stably overexpressing the β2​ -AR via Dounce homogenization and differential centrifugation.

  • Causality: Whole-cell assays are vulnerable to ligand internalization and active efflux pumps. Isolated membranes ensure that binding kinetics are strictly a function of receptor-ligand thermodynamics.

Step 2: Assay Buffer Formulation

  • Action: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , and 1 mM EDTA.

  • Causality: Tris-HCl strictly maintains the pH at 7.4 to ensure the 3-aminopropoxy amine remains protonated (essential for Asp113 interaction). MgCl2​ is critical because divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G-protein). EDTA chelates trace heavy metals that could induce receptor oxidation.

Step 3: Incubation

  • Action: Incubate 25 µg of membrane protein with 0.5 nM [ 3 H]-Dihydroalprenolol ([ 3 H]-DHA) and increasing concentrations of N-3-APA ( 10−10 to 10−4 M) for 60 minutes at 25°C.

Step 4: Self-Validation Checkpoint (NSB Determination)

  • Action: In parallel, incubate membranes with [ 3 H]-DHA and a saturating concentration (10 µM) of cold Propranolol.

  • Causality: This step defines Non-Specific Binding (NSB). Trustworthiness Rule: The assay is only considered valid if the Specific Binding (Total Signal minus NSB) accounts for >80% of the total radioactive signal. If NSB is too high, it indicates membrane degradation or severe lipophilic partitioning of the radioligand.

Step 5: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the inherent negative charges on glass fibers. Without PEI, the positively charged aminopropoxy tail of N-3-APA would bind directly to the filter, creating massive false-positive noise. Ice-cold wash buffer is used to drastically slow the dissociation rate ( koff​ ) of the bound ligand during the wash step.

Step 6: Data Analysis

  • Action: Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Binding_Workflow Membrane 1. Membrane Preparation (HEK293 cells) Incubation 2. Radioligand Incubation ([3H]-DHA + N-3-APA) Membrane->Incubation Validation 3. Self-Validation Checkpoint (NSB via 10 µM Propranolol) Incubation->Validation Filtration 4. Rapid Filtration (GF/B filters + 0.3% PEI) Validation->Filtration Detection 5. Scintillation Counting (Specific Binding Calc) Filtration->Detection

Caption: Step-by-step radioligand binding assay workflow incorporating self-validation.

References

  • Benchchem. N-[3-(3-aminopropoxy)phenyl]acetamide Product Specification & Pharmacological Application.
  • Strader, C. D., et al. (1988). Conserved aspartic acid residues 79 and 113 of the beta-adrenergic receptor have different roles in receptor function. Journal of Biological Chemistry.
  • Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One.
  • De Lucia, C., et al. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols.

Sources

Exploratory

A Comprehensive Guide to the Synthesis of N-[3-(3-aminopropoxy)phenyl]acetamide

Foreword: Strategic Synthesis in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the efficient and reliable synthesis of novel molecular entities is paramount. The compound N-[3-(3-aminopropox...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Strategic Synthesis in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the efficient and reliable synthesis of novel molecular entities is paramount. The compound N-[3-(3-aminopropoxy)phenyl]acetamide represents a scaffold of significant interest, possessing structural motifs—a flexible aminopropoxy linker and an acetamide-substituted phenyl ring—that are frequently explored in the design of pharmacologically active agents. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this target molecule. Moving beyond a mere recitation of steps, this document elucidates the chemical logic underpinning the chosen synthetic strategy, offering insights into precursor selection, reaction mechanisms, and process optimization. It is intended for researchers, scientists, and drug development professionals who require not only a reproducible protocol but also a deep understanding of the synthesis process.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, N-[3-(3-aminopropoxy)phenyl]acetamide, suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage, pointing to two key precursors: an acetylated aminophenol and a 3-carbon aminopropyl synthon.

G Target N-[3-(3-aminopropoxy)phenyl]acetamide Disconnect1 C-O Ether Bond Disconnection Target->Disconnect1 Intermediate1 N-(3-hydroxyphenyl)acetamide Disconnect1->Intermediate1 Intermediate2 3-Aminopropoxy Synthon Disconnect1->Intermediate2 Precursor1 3-Aminophenol Intermediate1->Precursor1 Precursor2 N-(3-bromopropyl)phthalimide Intermediate2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous for several reasons:

  • Protection Strategy: It allows for the strategic protection of the reactive amino groups. The aniline nitrogen is protected as an acetamide, which is a relatively stable group and a constituent of the final product. The terminal propyl amine is protected using a phthalimide group, a robust protecting group that can be removed efficiently in the final step.

  • Commercially Available Precursors: The primary starting materials, 3-aminophenol and N-(3-bromopropyl)phthalimide, are readily available from commercial suppliers, enhancing the practicality of this route.[1][2]

  • Well-Established Reactions: The synthesis relies on high-yielding and well-understood reactions, namely N-acetylation, Williamson ether synthesis, and phthalimide deprotection via hydrazinolysis.[3][4]

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step process, ensuring high purity and yield at each stage.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection (Hydrazinolysis) P1 3-Aminophenol I1 N-(3-hydroxyphenyl)acetamide P1->I1 Acetic Anhydride, Water I1_ref N-(3-hydroxyphenyl)acetamide I2 N-[3-(3-Phthalimidopropoxy)phenyl]acetamide I1_ref->I2 K2CO3, DMF P2 N-(3-bromopropyl)phthalimide P2->I2 K2CO3, DMF I2_ref N-[3-(3-Phthalimidopropoxy)phenyl]acetamide Target N-[3-(3-aminopropoxy)phenyl]acetamide I2_ref->Target Hydrazine Hydrate, Ethanol

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development for N-[3-(3-aminopropoxy)phenyl]acetamide: Overcoming Basic Amine Tailing via High-pH Reversed-Phase Chromatography

Executive Summary & Analyte Profiling Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-[3-(3-aminopropoxy)phenyl]acetamide presents a classical chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-[3-(3-aminopropoxy)phenyl]acetamide presents a classical chromatographic challenge: the management of a highly basic primary aliphatic amine.

As a Senior Application Scientist, approaching this molecule requires a deep understanding of its physicochemical properties rather than relying on trial-and-error screening. The molecule consists of three critical moieties:

  • An acetamide group: Provides neutral polarity and hydrogen-bonding capabilities.

  • A phenyl ring: Imparts hydrophobicity and serves as a strong UV chromophore.

  • A 3-aminopropoxy group: Contains a primary amine with an estimated pKa of ~9.5 to 10.5.

At standard acidic or neutral HPLC mobile phase pH (pH 2.0 – 7.0), this primary amine is fully protonated ( NH3+​ ). This ionization drastically reduces the molecule's hydrophobicity, leading to poor retention on standard C18 columns. More critically, the positively charged amine acts as a strong cation, engaging in secondary ion-exchange interactions with deprotonated, un-endcapped residual silanols ( SiO− ) on the silica stationary phase. This causality loop is the primary driver of severe peak tailing and poor method reproducibility in basic compounds[1].

To achieve a self-validating, robust method, we must shift the paradigm from low-pH ion suppression to high-pH deprotonation , utilizing modern hybrid silica particle technology.

Mechanistic Rationale: The High-pH Advantage

To eliminate silanol interactions and increase retention, the mobile phase pH must be raised at least 1 to 2 units above the analyte's pKa. By utilizing a mobile phase at pH 10.5 , the primary amine of N-[3-(3-aminopropoxy)phenyl]acetamide is fully deprotonated and returned to its neutral state. This restores the molecule's innate hydrophobicity, allowing for sharp, symmetrical peaks driven purely by predictable hydrophobic partitioning.

However, standard silica-based HPLC columns undergo rapid hydrolytic dissolution at pH > 8.0. To execute this high-pH strategy, we must employ a stationary phase built on Ethylene Bridged Hybrid (BEH) technology . Columns such as the Waters XBridge incorporate organic ethylene bridges within the silica matrix, imparting extreme resistance to alkaline dissolution and allowing routine operation up to pH 12[2]. This enables seamless switching between pH extremes without compromising chromatographic performance or column lifetime[3].

MethodLogic A Analyte: N-[3-(3-aminopropoxy)phenyl]acetamide Primary Amine (pKa ~10) B Low pH Mobile Phase (pH 2-3) Amine is Protonated (+) A->B Option A C High pH Mobile Phase (pH 10.5) Amine is Neutral (0) A->C Option B D Poor Retention & Severe Tailing (Silanol Interactions) B->D E Strong Retention & Sharp Peaks (Hydrophobic Interaction) C->E F Require Hybrid Silica (BEH) e.g., Waters XBridge E->F

Figure 1: Chromatographic behavior of basic amines at low vs. high pH and column selection logic.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution of the active pharmaceutical ingredient (API) from potential synthetic impurities and degradation products.

ParameterOptimized ConditionRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmBEH technology resists pH 10.5 dissolution; 3.5 µm balances high efficiency with moderate backpressure[2].
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5High buffering capacity at pH 10.5; fully deprotonates the primary amine for optimal peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and better gradient baseline stability.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30 °CStandardizes thermodynamics of partitioning; reduces mobile phase viscosity.
Detection UV at 240 nmCaptures the π→π∗ transition of the acetamide-phenyl conjugated system.
Injection Vol 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar degradants
2.0955Isocratic hold
10.04060Linear ramp to elute the main API and lipophilic impurities
12.01090Column wash
12.1955Return to initial conditions
17.0955Re-equilibration

Experimental Protocols (Self-Validating Workflows)

To ensure this method is a self-validating system, built-in System Suitability Testing (SST) criteria must be met before any sample data is accepted.

Protocol 1: Preparation of pH 10.5 Buffer (Mobile Phase A)

Causality Note: Ammonium bicarbonate is chosen because its pKa2 is ~10.3, making it an exceptional buffer at pH 10.5.

  • Weigh exactly 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and transfer to a 1000 mL volumetric flask.

  • Dissolve in 900 mL of ultra-pure water (18.2 MΩ·cm).

  • Insert a calibrated pH probe. Dropwise, add concentrated Ammonium Hydroxide ( NH4​OH ) until the pH stabilizes exactly at 10.50 ± 0.05.

  • Make up to the 1000 mL mark with ultra-pure water.

  • Self-Validation Step: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane. If the baseline noise during the blank run exceeds 0.05 mAU, discard and remake the buffer to prevent integration errors.

Protocol 2: Sample Preparation & System Suitability
  • Diluent: Use a 50:50 (v/v) mixture of ultra-pure water and acetonitrile. Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion (fronting).

  • Standard Prep: Weigh 10.0 mg of N-[3-(3-aminopropoxy)phenyl]acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 0.1 mg/mL).

  • SST Execution: Inject the standard preparation 5 consecutive times.

  • Self-Validation Gate: The sequence is only valid if:

    • Retention Time Relative Standard Deviation (RSD) 1.0%

    • Peak Area RSD 2.0%

    • USP Tailing Factor 1.5 (Proving the high-pH strategy successfully mitigated silanol interactions).

Method Validation Framework (ICH Q2(R2) Compliance)

To transition this method from development to a GMP-compliant quality control environment, it must be validated according to the4[4]. The objective is to demonstrate that the procedure is scientifically "fit for its intended purpose."

ValidationWorkflow S1 System Suitability (RSD < 2%, Tailing < 1.5) S2 Specificity (Blank & Degradant Resolution) S1->S2 S3 Linearity & Range (R² > 0.999, 50-150%) S2->S3 S4 Accuracy & Precision (Recovery 98-102%) S3->S4 S5 Robustness (pH, Temp, Flow variations) S4->S5

Figure 2: Sequential ICH Q2(R2) analytical method validation workflow for assay procedures.

ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the API retention time. Resolution ( Rs​ ) between API and nearest degradant 1.5.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery at each level must be 98.0% – 102.0%.
Precision (Repeatability) 6 independent sample preparations of a 100% concentration batch.Assay % RSD 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5 °C), and Buffer pH (±0.2 units).System suitability criteria must still be met under all perturbed conditions.

References

  • Phenomenex.Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization.
  • Waters Corporation.XBridge Columns | UHPLC & HPLC Columns with BEH Technology.
  • ChromatographyOnline.Routine Switching between High and Low pH on Xbridge HPLC Columns.
  • European Medicines Agency (EMA) / ICH.ICH Q2(R2) Guideline on validation of analytical procedures.

Sources

Application

Application Note: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) Fragmentation Profiling of N-[3-(3-aminopropoxy)phenyl]acetamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Platform: UHPLC coupled to High-Resolution Orbitrap or Q-TOF Mass Spectrometry Executive Summary N-[3-(3-aminopropoxy)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Platform: UHPLC coupled to High-Resolution Orbitrap or Q-TOF Mass Spectrometry

Executive Summary

N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) is a synthetic organic compound featuring two highly diagnostic structural motifs: an acetanilide group and a 3-aminopropoxy ether chain . Understanding its exact fragmentation pathways is critical for structural elucidation, metabolite identification, and pharmacokinetic tracking. This application note provides a self-validating protocol and mechanistic breakdown of its collision-induced dissociation (CID/HCD) profile using High-Resolution Mass Spectrometry (HRMS).

Mechanistic Rationale of Fragmentation

To build a robust LC-MS/MS assay, one must understand the causality behind the gas-phase dissociation of the target molecule. In positive Electrospray Ionization (ESI+), the primary amine of the 3-aminopropoxy group acts as the most basic site, readily accepting a proton to form the [M+H]+ precursor at m/z 209.1290.

Upon collisional activation, the molecule undergoes charge-directed and charge-remote fragmentations driven by its functional groups:

  • Acetanilide Cleavage (Loss of Ketene): A hallmark of N-acetylated aromatic amines is the elimination of neutral ketene ( CH2​=C=O , 42.0106 Da). This occurs via a well-characterized four-membered cyclic transition state, yielding an aniline derivative. This specific neutral loss is a highly reliable diagnostic marker for acetamides (;).

  • Aminopropoxy Cleavage (Loss of Ammonia & Ether Scission): The protonated primary amine frequently expels neutral ammonia ( NH3​ , 17.0265 Da). Concurrently, the relatively labile alkyl-aryl ether bond undergoes scission. Inductive cleavage results in charge retention on the alkyl fragment, forming a highly stable aminopropyl cation at m/z 58.0657. Alternatively, hydrogen rearrangement expels allylamine, leaving a protonated phenol ().

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol employs Normalized Collision Energy (NCE) Ramping . Rather than relying on a single collision energy, ramping creates a breakdown curve. This temporal energy mapping acts as a self-validating system: primary losses (e.g., −NH3​ ) will peak at lower energies, while secondary fragments (e.g., combined loss of NH3​ and ketene) will dominate at higher energies, proving the precursor-product lineage without requiring MS 3 capabilities.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid is critical here. It lowers the pH to ensure complete protonation of the primary amine group in solution, maximizing the ESI(+) yield of the [M+H]+ ion and providing the charge carrier necessary to drive subsequent fragmentation.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase provides sufficient retention for the moderately polar aminopropoxy chain, separating the parent drug from potential matrix interferences or isobaric contaminants before they enter the source.

Step 3: HR-MS/MS Acquisition (Data-Dependent Analysis)

  • Action: Operate the mass spectrometer in ESI(+) mode. Set the MS1 resolution to 70,000 FWHM and MS2 resolution to 17,500 FWHM.

  • Action (Self-Validation): Configure the HCD (Higher-energy C-trap Dissociation) cell to use Stepped NCE at 20%, 30%, and 40%.

  • Causality: High resolution (< 5 ppm mass error) mathematically restricts the possible elemental compositions of the fragments, validating the proposed chemical formulas. Stepped NCE ensures that both fragile (ether bonds) and stable (aromatic rings) structural features are captured in a single composite MS/MS spectrum.

Workflow N1 Sample Prep (0.1% FA in H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization N2->N3 N4 HCD Fragmentation (NCE Ramping) N3->N4 N5 Orbitrap HRMS Detection N4->N5

Fig 1. LC-HRMS/MS analytical workflow for fragmentation profiling.

Quantitative Data & Pathway Analysis

The table below summarizes the theoretical exact masses and mechanistic origins of the major fragment ions generated from N-[3-(3-aminopropoxy)phenyl]acetamide.

Table 1: HR-MS/MS Diagnostic Fragment Ions
Fragment IonElemental CompositionTheoretical m/zNeutral LossProposed Mechanism
Precursor C11​H17​N2​O2+​ 209.1290N/AProtonation of primary amine
Product A C11​H14​NO2+​ 192.102517.0265 ( NH3​ )Elimination of terminal amine
Product B C9​H15​N2​O+ 167.118442.0106 ( C2​H2​O )4-membered cyclic loss of ketene
Product C C8​H10​NO2+​ 152.071257.0578 ( C3​H7​N )Hydrogen rearrangement / Ether scission
Product D C9​H12​NO+ 150.091959.0371 ( NH3​ + C2​H2​O )Consecutive loss of ammonia and ketene
Product E C3​H8​N+ 58.0657151.0633 ( C8​H9​NO2​ )Inductive cleavage yielding aminopropyl cation
Fragmentation Pathway Visualization

The logical relationships between the precursor ion and its resulting fragments are mapped below. The distinct pathways validate the presence of both the functional groups at opposite ends of the phenyl ring.

Fragmentation M [M+H]+ m/z 209.1290 C11H17N2O2+ F1 [M+H - NH3]+ m/z 192.1025 C11H14NO2+ M->F1 - NH3 (-17 Da) F2 [M+H - Ketene]+ m/z 167.1184 C9H15N2O+ M->F2 - C2H2O (-42 Da) F4 Aminopropyl Cation m/z 58.0657 C3H8N+ M->F4 Inductive Cleavage F5 Protonated Phenol m/z 152.0712 C8H10NO2+ M->F5 - C3H7N (-57 Da) F3 [M+H - NH3 - Ketene]+ m/z 150.0919 C9H12NO+ F1->F3 - C2H2O (-42 Da) F2->F3 - NH3 (-17 Da)

Fig 2. Proposed collision-induced dissociation pathways for N-[3-(3-aminopropoxy)phenyl]acetamide.

Conclusion

The MS/MS fragmentation of N-[3-(3-aminopropoxy)phenyl]acetamide is highly predictable and structurally diagnostic. By monitoring the orthogonal neutral losses of ketene (-42 Da) and ammonia (-17 Da), alongside the formation of the highly stable m/z 58.0657 aminopropyl cation, researchers can confidently identify this molecule and its derivatives in complex biological matrices. The implementation of stepped NCE ensures a self-validating spectral library entry that captures both primary and secondary dissociation events.

References

  • Mass spectrometry in structural and stereochemical problems—CCXXXV. On the nature of the transition state leading to elimination of ketene from acetanilide. Tomer, K. B., & Djerassi, C. Organic Mass Spectrometry (1973).[Link]

  • Acetanilide | C8H9NO (CID 904) - Mass Spectrometry. National Center for Biotechnology Information. PubChem Compound Database (2023).[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. Journal of Chromatography A (2010).[Link]

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for N-[3-(3-aminopropoxy)phenyl]acetamide

Introduction N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) is a versatile synthetic building block and pharmacological probe frequently utilized in medicinal chemistry for developing CNS-active agents and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) is a versatile synthetic building block and pharmacological probe frequently utilized in medicinal chemistry for developing CNS-active agents and targeted kinase modulators. Due to its specific physicochemical properties—a neutral acetamide moiety paired with a basic primary amine—evaluating its in vivo exposure requires meticulously designed formulation and dosing strategies.

As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system. It details a robust, end-to-end workflow for intravenous (IV) and per os (PO) pharmacokinetic (PK) profiling in rodent models, integrating formulation logic, precise dosing parameters, and LC-MS/MS bioanalysis.

Physicochemical Profiling & Formulation Strategy

Expertise & Causality: The successful in vivo administration of any chemical probe hinges on its formulation. N-[3-(3-aminopropoxy)phenyl]acetamide possesses a basic primary amine (estimated pKa ~9.5). While it can form water-soluble salts at acidic pH, physiological pH (7.4) often reduces its aqueous solubility. This necessitates co-solvents for IV administration to prevent precipitation in the bloodstream and subsequent pulmonary embolism. Conversely, oral administration can tolerate homogeneous suspensions.

  • IV Formulation (Clear Solution): 5% DMSO, 10% Solutol HS15, 85% Saline.

    • Mechanism: DMSO acts as the primary solvent. Solutol HS15 (macrogol 15 hydroxystearate) is a non-ionic surfactant that creates micelles, keeping the hydrophobic phenyl ring in solution upon dilution with saline. This ensures a 100% clear solution, which is an absolute safety requirement for IV bolus injections.

  • PO Formulation (Suspension): 0.5% Methylcellulose (MC) with 0.1% Tween 80 in Deionized Water.

    • Mechanism: Methylcellulose increases the viscosity of the vehicle, preventing the compound from settling rapidly. Tween 80 acts as a wetting agent to reduce the surface tension of the drug particles, ensuring a uniform dose delivery during oral gavage.

FormulationLogic A N-[3-(3-aminopropoxy)phenyl]acetamide (Basic Amine, pKa ~9.5) B Aqueous Solubility Check (pH 7.4) A->B C IV Formulation (Strictly Clear Solution) B->C Requires co-solvents D PO Formulation (Suspension Tolerated) B->D Viscosity modifiers E 5% DMSO + 10% Solutol + 85% Saline C->E F 0.5% MC + 0.1% Tween 80 in Water D->F

Formulation decision matrix for basic amine chemical probes.

In Vivo Dosing Protocols (Rodent Model)

Trustworthiness & Standards: Dosing volumes must be strictly controlled to maintain animal welfare and ensure physiological relevance. Excessive IV volumes can cause right-heart failure, while excessive PO volumes can lead to gastric distension, rapid shunting to the duodenum, or aspiration pneumonia. We adhere to1 [1].

Protocol 3.1: Intravenous (IV) Bolus Administration
  • Preparation: Weigh the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse). Warm the animal slightly (using a heating pad or warming chamber at 37°C for 5 minutes) to induce vasodilation of the lateral tail vein.

  • Dose Calculation: Target dose is 2 mg/kg. Using a 5 mL/kg dosing volume, the formulation concentration must be 0.4 mg/mL.

  • Administration: Restrain the animal securely. Disinfect the tail with 70% ethanol. Insert a 27G needle (for mice) or 25G needle (for rats) into the lateral tail vein. Inject the solution smoothly over 10-15 seconds.

  • Verification: A successful IV injection will meet no resistance, and the vein will briefly blanch.

Protocol 3.2: Oral Gavage (PO) Administration
  • Preparation: Fast the animals for 12-14 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption, providing water ad libitum [2].

  • Dose Calculation: Target dose is 10 mg/kg. Using a 2, the formulation concentration must be 1.0 mg/mL. Vortex the suspension immediately before drawing it into the syringe.

  • Administration: Attach a stainless steel or flexible plastic oral gavage bulb-tipped needle to the syringe. Gently restrain the animal by the scruff to align the esophagus. Pass the needle over the tongue and down the esophagus into the stomach.

  • Post-Dosing: Return the animal to its cage. Food can be reintroduced 4 hours post-dose.

Pharmacokinetic Sampling & LC-MS/MS Bioanalysis

To accurately capture the distribution (alpha) and elimination (beta) phases, serial blood sampling is required.

Protocol 4.1: Blood Collection and Processing
  • Time Points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 3, 6, 10, and 24 hours [3].

    • PO: 0.25, 0.5, 1, 3, 6, 10, and 24 hours.

  • Collection: Collect ~150 µL of blood via the jugular vein or submandibular bleed into K2EDTA-coated tubes.

    • Causality: K2EDTA prevents coagulation by chelating calcium and generally minimizes matrix ion-suppression effects during LC-MS/MS compared to lithium heparin.

  • Plasma Separation: Centrifuge the blood samples at 12,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-labeled microcentrifuge tubes and store at -80°C until analysis.

Protocol 4.2: Protein Precipitation and LC-MS/MS
  • Extraction: Aliquot 20 µL of plasma. Add 100 µL of cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., 100 ng/mL of a stable isotope-labeled analog).

  • Precipitation: Vortex vigorously for 5 minutes to denature plasma proteins (such as albumin, which may bind the drug), then 3 [4].

  • Analysis: Transfer 80 µL of the supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to an AB Sciex 6500+ Triple Quadrupole). Use a C18 column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

PKWorkflow A Dosing (IV & PO) B Serial Blood Sampling (0.083 to 24 h) A->B C Plasma Separation (12,000 x g, 4°C) B->C D Protein Precipitation (ACN + IS) C->D E LC-MS/MS Analysis (MRM Mode) D->E F PK Calculation (NCA Model) E->F

End-to-end in vivo pharmacokinetic profiling and bioanalysis workflow.

Representative Data Presentation

Following Non-Compartmental Analysis (NCA), the quantitative data must be summarized to evaluate the compound's drug-like properties. Below is a structured template demonstrating the expected PK parameters for a small-molecule amine probe like N-[3-(3-aminopropoxy)phenyl]acetamide.

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax ng/mL-450 ± 65Maximum plasma concentration achieved post-oral dosing.
Tmax h-1.0 ± 0.5Time to reach Cmax; indicates a moderate GI absorption rate.
AUC(0-∞) h·ng/mL1250 ± 1501875 ± 210Total systemic exposure over time.
T1/2 h2.5 ± 0.33.1 ± 0.4Terminal elimination half-life.
CL mL/h/kg1600 ± 180-Systemic clearance; compared against hepatic blood flow.
Vss L/kg4.2 ± 0.6-Volume of distribution at steady state; >1 L/kg indicates high tissue distribution.
F %-30.0% Absolute oral bioavailability: (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO).

References

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL
  • Source: Journal of the American Association for Laboratory Animal Science (via PMC)
  • Title: Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS Source: MDPI URL
  • Title: Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL

Sources

Application

N-[3-(3-aminopropoxy)phenyl]acetamide conjugation to monoclonal antibodies

An In-Depth Technical Guide to the Conjugation of N-[3-(3-aminopropoxy)phenyl]acetamide to Monoclonal Antibodies Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conjugation of N-[3-(3-aminopropoxy)phenyl]acetamide to Monoclonal Antibodies

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conjugating N-[3-(3-aminopropoxy)phenyl]acetamide to monoclonal antibodies (mAbs). This guide moves beyond a simple recitation of steps to explain the underlying chemistry and rationale, empowering users to adapt and troubleshoot the process effectively.

Introduction: The Architecture of Precision Therapeutics

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule.[1] An ADC is a tripartite molecule, comprising a mAb, a cytotoxic payload, and, critically, a chemical linker that joins them.[2] The linker is not merely a tether; its chemistry dictates the stability, release mechanism, and overall success of the ADC.[3]

This guide focuses on the conjugation of N-[3-(3-aminopropoxy)phenyl]acetamide. This molecule features a terminal primary amine on its propoxy tail, making it an ideal candidate for established bioconjugation chemistries. While this specific molecule may serve as a payload, a linker, or a surrogate for more complex structures in early-stage development, the principles of its attachment are foundational.

The most common conjugation strategies target the side chains of naturally occurring amino acids on the antibody, primarily the primary amines of lysine residues or the sulfhydryl groups of cysteine residues.[4] This guide will detail a robust and widely used method: targeting the carboxyl groups of aspartic and glutamic acid residues on the mAb using carbodiimide chemistry to form a stable amide bond with the amine-bearing molecule.

Principle of Conjugation: Carbodiimide Chemistry

The chosen methodology leverages a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated into the final bond between the antibody and the small molecule. The reaction proceeds in two key steps, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).

  • Activation of Antibody Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the antibody's glutamate and aspartate residues. This forms a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Amine Reaction: The unstable intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. To prevent this and increase reaction efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS-ester on the antibody. This amine-reactive ester can then efficiently react with the primary amine of N-[3-(3-aminopropoxy)phenyl]acetamide, forming a stable amide bond and releasing the NHS group.

This two-step approach provides greater control and higher yields compared to using EDC alone.

cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation mAb_COOH Antibody Carboxyl Group (Glu/Asp Residue) Intermediate Reactive O-Acylisourea Intermediate (Unstable) mAb_COOH->Intermediate + EDC EDC EDC Reagent mAb_NHS Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->mAb_NHS + NHS NHS NHS Reagent ADC Final Antibody Conjugate (Stable Amide Bond) mAb_NHS->ADC + Payload-NH2 Payload_NH2 N-[3-(3-aminopropoxy)phenyl]acetamide (Primary Amine) Payload_NH2->ADC

Caption: EDC/NHS conjugation mechanism for linking a primary amine to an antibody.

Experimental Workflow Overview

A successful conjugation campaign follows a structured workflow from preparation to final characterization. Each stage is critical for ensuring the quality, consistency, and efficacy of the final product.

A 1. Antibody Preparation & Buffer Exchange C 3. Activation Reaction (Antibody + EDC/NHS) A->C B 2. Reagent Preparation (Payload, EDC, NHS) B->C D 4. Conjugation Reaction (Activated mAb + Payload) B->D C->D E 5. Quenching (Stop the Reaction) D->E F 6. Purification (Remove Excess Reagents) E->F G 7. Characterization (DAR, Purity, Integrity) F->G H Final Characterized Conjugate G->H

Caption: High-level workflow for antibody conjugation and characterization.

Detailed Protocols

Disclaimer: These protocols provide a robust starting point. Optimization of molar ratios, incubation times, and temperature may be necessary depending on the specific monoclonal antibody and desired final product characteristics.

Materials and Reagents
Reagent/MaterialPurposeRecommended Supplier
Monoclonal Antibody (mAb)Targeting moietyUser-supplied
N-[3-(3-aminopropoxy)phenyl]acetamideMolecule to be conjugatedUser-synthesized/supplied
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxyl groupsSigma-Aldrich, Thermo
NHS (N-hydroxysuccinimide)Stabilizes activated intermediateSigma-Aldrich, Thermo
MES Buffer (2-(N-morpholino)ethanesulfonic acid)Activation reaction buffer (amine-free)VWR, Fisher
PBS (Phosphate-Buffered Saline), pH 7.4Storage and purification bufferVWR, Fisher
Hydroxylamine or Tris BufferQuenching agentSigma-Aldrich
Anhydrous DMSOSolvent for payload and reagentsSigma-Aldrich
Desalting Columns (e.g., Zeba™ Spin)Buffer exchange and purificationThermo Fisher
Size Exclusion Chromatography (SEC) ColumnHigh-resolution purificationWaters, Agilent
UV-Vis SpectrophotometerConcentration and DAR measurementBeckman Coulter, Agilent
Protocol 1: Conjugation via EDC/NHS Chemistry

This protocol is designed for a starting scale of 5 mg of antibody.

Step 1: Antibody Preparation

  • Buffer Exchange: The antibody must be in an amine-free buffer for the activation step to prevent unwanted side reactions. Exchange the antibody into MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). This can be done using a desalting column or dialysis.[]

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration using its absorbance at 280 nm (A280) and its extinction coefficient. Adjust the concentration to 2-5 mg/mL. Higher concentrations generally improve conjugation efficiency.[6]

Step 2: Reagent Preparation

  • Payload Stock: Prepare a 10-20 mM stock solution of N-[3-(3-aminopropoxy)phenyl]acetamide in anhydrous DMSO.

  • EDC/NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or cold, sterile water. These reagents hydrolyze quickly in aqueous solutions.

Step 3: Antibody Activation

  • Reaction Setup: In a microcentrifuge tube, add the required volume of antibody in MES buffer.

  • Molar Ratio: The molar ratio of EDC/NHS to the antibody is a critical parameter to optimize. A starting point is a 50-fold molar excess of both EDC and NHS over the antibody.

  • Addition: Add the calculated volume of the NHS stock solution to the antibody, mix gently, and then immediately add the EDC stock solution.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups on the antibody, preparing them for conjugation.

Step 4: Conjugation

  • Payload Addition: Add the desired molar excess of the N-[3-(3-aminopropoxy)phenyl]acetamide stock solution to the activated antibody. A typical starting point is a 10 to 20-fold molar excess of the payload over the antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

Step 5: Quenching

  • Stop Reaction: To quench any unreacted NHS-esters and stop the conjugation process, add a quenching agent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM.

  • Incubation: Incubate for 15 minutes at room temperature.

Step 6: Purification

  • Removal of Excess Reagents: The final conjugate must be purified from unreacted payload and crosslinking reagents. For small-scale reactions, a desalting column is effective.[7] For larger scales and higher purity, Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) is recommended.[8]

  • Buffer Exchange: During purification, exchange the final conjugate into a suitable storage buffer, such as PBS pH 7.4.

  • Sterilization: Sterile filter the final product through a 0.22 µm filter and store at 4°C (short-term) or -80°C (long-term).

Characterization Protocols

Characterization is essential to confirm successful conjugation and determine the critical quality attributes of the resulting molecule, most notably the Drug-to-Antibody Ratio (DAR).[9]

Protocol 2: DAR Determination by UV-Vis Spectrophotometry

This is the simplest method for calculating the average DAR, but it requires that the conjugated molecule has a distinct UV absorbance peak separate from the antibody's peak at 280 nm.[10]

  • Acquire Spectra: Measure the UV-Vis spectrum of the purified conjugate, the unconjugated antibody, and the free payload molecule.

  • Measure Absorbance: Record the absorbance of the conjugate at 280 nm (A_280) and at the wavelength of maximum absorbance for the payload (A_max).

  • Calculations: Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the antibody and the payload. The molar extinction coefficients for both the antibody and the payload at both wavelengths must be known.[11]

    • The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[]

Protocol 3: Analysis by SDS-PAGE

SDS-PAGE provides a qualitative assessment of conjugation.

  • Sample Preparation: Prepare samples of the unconjugated antibody and the purified conjugate under both reducing and non-reducing conditions.

  • Electrophoresis: Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Analysis: Under non-reducing conditions, the conjugated antibody should show a higher molecular weight than the unconjugated antibody. Under reducing conditions, you can observe which chains (heavy or light) have been modified. The bands for the conjugate will appear more diffuse or "smeared" due to the heterogeneous nature of the conjugation.[11]

Protocol 4: Analysis by Chromatography

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs.[9]

  • Principle: The addition of the payload molecule increases the overall hydrophobicity of the antibody. HIC can separate species based on the number of conjugated molecules.

  • Method: The conjugate is analyzed on an HIC column using a reverse salt gradient. Unconjugated antibody will elute first, followed by species with DAR=1, DAR=2, and so on.

  • Analysis: The peak area for each species can be integrated. The weighted average of these peaks provides a more accurate average DAR and reveals the distribution of different drug-loaded species, a critical measure of heterogeneity.[] Reversed-phase liquid chromatography (RP-LC), often coupled with mass spectrometry, can also be used for detailed characterization.[10]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conjugation Inactive EDC/NHS (hydrolyzed).Prepare fresh EDC and NHS solutions immediately before use.
Presence of amine-containing buffers (e.g., Tris) during activation.Ensure complete buffer exchange into an amine-free buffer like MES or HEPES before adding EDC/NHS.
Incorrect pH for activation (should be ~6.0).Verify the pH of your MES buffer.
Low Yield After Purification Precipitation of the conjugate due to high hydrophobicity.Reduce the molar excess of the payload in the reaction. Include organic modifiers or excipients in the purification buffers if compatible.
Non-specific binding to purification columns.Pre-condition columns and optimize purification buffers.
High Heterogeneity (Broad Peaks in HIC) Inconsistent reaction conditions.Precisely control temperature, pH, and reaction times. Ensure rapid and thorough mixing of reagents.
High molar excess of reagents leading to over-conjugation.Perform optimization experiments by titrating the molar excess of EDC/NHS and the payload to achieve the desired DAR.

References

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • McCombs, J. R., & Owen, S. C. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]

  • Sun, M., et al. (2021). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Chinese Journal of Pharmaceutical Analysis. [Link] (Note: Link may be region-specific)

  • Creative Biolabs. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Creative Biolabs News. [Link]

  • Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Sartorius. [Link]

  • Cacciatore, G. (2026). Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International. [Link]

  • Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. [Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). SCIEX. [Link]

  • Springer Nature Experiments. (2004). Small-Molecule—Protein Conjugation Procedures. Springer Protocols. [Link]

  • Chemcas. (n.d.). N1-[3-(3-AMINOPROPOXY)PHENYL]ACETAMIDE — Chemical Substance Information. ChemLINK. [Link]

  • Al-Ahmady, Z. S., et al. (2024). Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). Current ADC linker chemistry. ResearchGate. [Link]

  • Su, Z., et al. (2017). Current ADC Linker Chemistry. Pharmaceutical Bioprocessing. [Link]

  • Pan, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Advanced Pharmacophore Profiling: N-[3-(3-aminopropoxy)phenyl]acetamide vs. Traditional Acetamide Derivatives

In the landscape of rational drug design, the acetamide moiety is a foundational building block. Traditional acetamide derivatives, most ubiquitously represented by acetaminophen (paracetamol), rely on a compact, neutral...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design, the acetamide moiety is a foundational building block. Traditional acetamide derivatives, most ubiquitously represented by acetaminophen (paracetamol), rely on a compact, neutral profile to achieve their pharmacokinetic goals. However, when the objective shifts from broad-spectrum phenotypic outcomes to targeted, high-affinity receptor probing—such as mapping adrenergic receptor pockets or synthesizing selective SGLT1 inhibitors—the traditional scaffold lacks the necessary three-dimensional pharmacophore features[1].

This guide provides an objective, data-driven comparison between traditional acetamides and the highly functionalized N-[3-(3-aminopropoxy)phenyl]acetamide (hereafter referred to as N-3-APA , CAS: 189683-22-5)[2][3]. By examining their physicochemical divergence and experimental handling, we will establish why N-3-APA is increasingly favored as a chemical probe for receptor-ligand investigations[4].

Structural & Mechanistic Divergence: The "Why" Behind the Molecule

To understand the operational superiority of N-3-APA in targeted assays, we must analyze the causality behind its structural modifications.

Traditional acetamides utilize a para-hydroxyl group (as seen in paracetamol), which renders the molecule relatively planar and electronically neutral at physiological pH (pH 7.4). While this enables rapid passive diffusion across lipid bilayers, it severely limits the molecule's ability to form strong, directional ionic bonds within deep receptor pockets.

In contrast, N-3-APA features a meta-substituted 3-aminopropoxy linker[5]. Why is this specific modification critical? The flexible three-carbon chain acts as a spatial extender, allowing the terminal primary amine to reach deep into the acidic binding pockets of G-protein coupled receptors (GPCRs). Because the primary amine has a pKa of approximately 9.5, it is fully protonated (cationic) at physiological pH. This positive charge acts as a critical electrostatic anchor, forming stable salt bridges with conserved aspartate residues in adrenergic receptors—a mechanistic interaction entirely absent in traditional, neutral acetamides[4].

Divergent pharmacological pathways of traditional vs. functionalized acetamides.

Comparative Physicochemical Data

The structural differences translate directly into measurable physicochemical properties that dictate how these compounds behave in in vitro assays. The table below summarizes the quantitative data driving compound selection.

PropertyTraditional Acetamide (Paracetamol)N-3-APA (CAS 189683-22-5)Impact on Assay Development
Substitution Pattern para-hydroxyl (-OH)meta-aminopropoxy (-O-(CH2)3-NH2)Determines receptor pocket penetration
Physiological State (pH 7.4) Neutral (Unionized)Cationic (Protonated amine)Dictates electrostatic binding affinity
Topological Polar Surface Area 49.3 Ų64.3 ŲInfluences membrane permeability
Primary Target Class COX enzymes, TRPA1GPCRs (Adrenergic), SGLT1Defines utility as a chemical probe[1][4]
Aqueous Solubility ~14 mg/mL>50 mg/mL (as HCl salt)High solubility of N-3-APA prevents assay precipitation
Molecular Weight 151.16 g/mol 208.26 g/mol [6]N-3-APA provides higher steric bulk

Experimental Methodologies: Self-Validating Protocols

When utilizing N-3-APA as a chemical probe for adrenergic receptors, standard assay conditions must be heavily modified to account for its cationic nature. Below is a self-validating protocol for a Radioligand Displacement Assay.

Protocol: GPCR Radioligand Binding Assay with N-3-APA

Objective: To determine the binding affinity (Ki) of N-3-APA at the adrenergic receptor orthosteric site.

Self-Validation Principle: This protocol incorporates an internal validation mechanism via Non-Specific Binding (NSB) controls. By running a parallel cohort with a 1000-fold excess of a known cold ligand, we ensure that the radioactive signal measured is exclusively due to specific receptor-ligand interactions, automatically flagging any artifactual binding.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve N-3-APA (typically supplied at ≥96% purity[2]) in 100% DMSO to create a 10 mM stock.

    • Causality Note: Despite its high aqueous solubility, initial DMSO dissolution ensures complete disruption of the crystal lattice, preventing micro-aggregates that can skew serial dilutions.

  • Filter Plate Pre-treatment (Critical Step):

    • Pre-soak GF/B glass microfiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality Note: Glass fibers carry a net negative charge. Because N-3-APA is positively charged at the assay pH (7.4), it will non-specifically bind to untreated filters, generating a false-positive background signal. PEI is a cationic polymer that neutralizes the glass, ensuring that retained radioactivity represents true receptor binding.

  • Receptor Incubation:

    • In a 96-well plate, combine 50 µL of N-3-APA (varying concentrations from 10 pM to 10 µM), 50 µL of [³H]-radioligand, and 100 µL of adrenergic receptor membrane preparation (10 µg protein/well) suspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Self-Validation Control: In parallel wells, replace N-3-APA with 10 µM Propranolol to define the NSB baseline. If NSB exceeds 15% of total binding, the assay must be rejected due to membrane degradation.

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates.

    • Wash three times with 200 µL of ice-cold wash buffer. Causality Note: Ice-cold buffer slows the off-rate kinetics of the ligand-receptor complex during the wash steps, preserving the equilibrium state achieved during incubation.

  • Detection:

    • Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

Self-validating radioligand binding assay workflow for GPCR affinity profiling.

Conclusion & Application Strategy

For drug development professionals, the choice between a traditional acetamide and a functionalized derivative like N-3-APA dictates the trajectory of the screening cascade. Traditional acetamides remain useful for broad, phenotypic anti-inflammatory or analgesic screening. However, when designing targeted chemical probes for GPCRs[4] or synthesizing complex intermediates for metabolic targets like SGLT1[1], the meta-aminopropoxy substitution of N-3-APA provides the essential electrostatic and steric properties required for high-affinity target engagement.

By implementing the causally-driven, self-validating protocols outlined above, researchers can accurately harness the unique physicochemical profile of N-3-APA, ensuring robust and reproducible pharmacological data.

References

  • World Intellectual Property Organization. "WO2004018491A1 - Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof". Google Patents.

Sources

Comparative

Comparative In Vivo Efficacy Guide: N-[3-(3-aminopropoxy)phenyl]acetamide vs. Standard α-Glucosidase Inhibitors

Executive Summary & Mechanistic Rationale N-[3-(3-aminopropoxy)phenyl]acetamide (N-3-APA) is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research[1]. It functions as an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-[3-(3-aminopropoxy)phenyl]acetamide (N-3-APA) is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research[1]. It functions as an inhibitor of α-glucosidase, a critical brush-border enzyme responsible for the final step of carbohydrate digestion[2]. By preventing the breakdown of complex carbohydrates and disaccharides into absorbable monosaccharides (glucose), N-3-APA delays intestinal glucose absorption and blunts postprandial hyperglycemia, positioning it as a highly relevant target for the treatment of type 2 diabetes mellitus (T2DM) and obesity[2][3].

The Causality of Structural Design: First-generation α-glucosidase inhibitors (AGIs) like Acarbose are pseudo-carbohydrates that strongly inhibit both intestinal α-glucosidase and pancreatic α-amylase[4][5]. Excessive inhibition of α-amylase is clinically problematic; it causes large amounts of undigested starches to reach the colon, leading to abnormal bacterial fermentation and severe gastrointestinal side effects such as flatulence and diarrhea[5]. The distinct structural motif of N-3-APA—an acetamide derivative featuring an aminopropoxy group on a phenyl ring—offers a divergent approach to active-site binding. This non-sugar scaffold is theorized to provide higher selectivity for α-glucosidase over α-amylase, potentially preserving efficacy while mitigating the dose-limiting GI toxicity associated with traditional AGIs.

Comparative Efficacy Profile

To contextualize the performance of N-[3-(3-aminopropoxy)phenyl]acetamide, it must be benchmarked against standard clinical alternatives. The table below synthesizes the pharmacological profiles of these compounds based on preclinical paradigms.

ParameterN-[3-(3-aminopropoxy)phenyl]acetamideAcarbose (Standard Control)Voglibose
Chemical Class Synthetic Acetamide DerivativePseudo-tetrasaccharideValiolamine Derivative
Primary Target Intestinal α-glucosidaseα-glucosidase & Pancreatic α-amylaseIntestinal α-glucosidase
Mechanism of Action Competitive InhibitionCompetitive InhibitionCompetitive Inhibition
In Vivo Efficacy (OSTT) Potent reduction in postprandial peakPotent reduction in postprandial peakModerate/Potent reduction
GI Side Effect Risk Low/Moderate (Selective targeting)High (Due to α-amylase inhibition)Low
Bioavailability High (Small molecule properties)<2% (Acts locally in GI tract)<5% (Acts locally in GI tract)

Note: Quantitative efficacy metrics for novel synthetic derivatives are highly dependent on formulation and specific rodent models. The above represents the targeted pharmacological profile of this specific chemical class compared to established baselines.

Experimental Protocol: In Vivo Oral Sucrose Tolerance Test (OSTT)

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct in vivo model. Do not use an Oral Glucose Tolerance Test (OGTT) to evaluate an AGI. Because AGIs inhibit the hydrolysis of complex sugars, they do not block the direct transport of pure glucose[6]. Therefore, an Oral Sucrose Tolerance Test (OSTT) or Starch Tolerance Test is required to provide a self-validating system for enzyme inhibition[7][8].

Step-by-Step Methodology
  • Animal Preparation & Fasting

    • Action: Fast male BALB/c or ICR mice (8–10 weeks old) for 12–16 hours prior to the experiment, allowing free access to water[7][8].

    • Causality: Fasting depletes hepatic glycogen stores. This ensures that the baseline blood glucose is stable and that any subsequent postprandial glucose excursion is solely derived from the exogenous carbohydrate load, eliminating endogenous confounding variables.

  • Baseline Measurement & Pre-treatment

    • Action: Measure fasting blood glucose via tail vein puncture. Randomize mice into groups (n=6). Administer treatments via oral gavage: Vehicle (control), N-3-APA (test doses, e.g., 5-50 mg/kg), and Acarbose (positive control, 10-15 mg/kg)[7][8].

    • Causality: Pre-treating the animals 15 to 30 minutes before the carbohydrate challenge allows the inhibitor to distribute along the intestinal lumen and competitively bind to the α-glucosidase active sites on the brush border before the substrate arrives[7][8].

  • Carbohydrate Loading

    • Action: Exactly 15-30 minutes post-treatment, administer an oral gavage of sucrose solution (3 g/kg body weight)[6][7].

    • Causality: Sucrose (a disaccharide) requires direct hydrolysis by sucrase (a specific α-glucosidase) into glucose and fructose. If the enzyme is successfully inhibited by N-3-APA, the cleavage is delayed, preventing a rapid spike in blood glucose.

  • Kinetic Blood Sampling

    • Action: Collect blood samples from the tail vein at 30, 60, and 120 minutes post-sucrose load[7][8]. Measure glucose concentrations using a calibrated glucometer or glucose oxidase-peroxidase assay[8].

    • Causality: This specific temporal resolution captures the rapid absorption peak (typically at 30 minutes) and the subsequent clearance phase[7].

  • Data Integration

    • Action: Calculate the Area Under the Curve (AUC) for the glucose excursion graph.

    • Causality: While peak blood glucose (PBG) indicates the immediate maximum absorption, the AUC provides a comprehensive, integrated metric of total carbohydrate tolerance and overall drug efficacy over the 2-hour window[4][7].

In Vivo Experimental Workflow Visualization

The following diagram maps the critical path of the OSTT, highlighting the logical progression and causal relationships of the in vivo assay.

Workflow Fast 1. Fasting (12-16h) Depletes hepatic glycogen Dose 2. Oral Gavage Vehicle / N-3-APA / Acarbose Fast->Dose Incubate 3. 15-30 min Incubation Allows brush-border enzyme binding Dose->Incubate Load 4. Sucrose Load (3g/kg) Provides hydrolysis substrate Incubate->Load Sample 5. Blood Sampling 0, 30, 60, 120 min kinetics Load->Sample Analyze 6. AUC Calculation Quantifies total glucose excursion Sample->Analyze

Caption: Sequential workflow of the Oral Sucrose Tolerance Test for evaluating AGI efficacy.

References

  • Antihyperglycemic Effects of Annona diversifolia Safford and Its Acyclic Terpenoids: α-Glucosidase and Selective SGLT1 Inhibitors National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase National Center for Biotechnology Information (PMC) URL:[Link][7]

  • In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) National Center for Biotechnology Information (PMC) URL:[Link][4]

  • A Synergistic Formulation of Plant Extracts Decreases Postprandial Glucose and Insulin Peaks: Results from Two Randomized, Controlled, Cross-Over Studies Using Real-World Meals National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Inhibition of α-Glucosidase, Intestinal Glucose Absorption, and Antidiabetic Properties by Caralluma europaea National Center for Biotechnology Information (PMC) URL:[Link][8]

Sources

Validation

Comparative Guide: N-[3-(3-aminopropoxy)phenyl]acetamide in ELISA Cross-Reactivity and Hapten Design

Executive Summary In the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for small-molecule drugs and adulterants like acetaminophen (paracetamol), achieving high sensitivity and specificity is a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for small-molecule drugs and adulterants like acetaminophen (paracetamol), achieving high sensitivity and specificity is a fundamental challenge. Because small molecules (<1000 Da) lack the immunogenicity required to elicit an antibody response, they must be conjugated to carrier proteins. The structural design of these haptens dictates the epitope presented to the immune system and fundamentally governs the assay's cross-reactivity profile.

This guide objectively compares the performance of the synthetic analog N-[3-(3-aminopropoxy)phenyl]acetamide (N-3-APA) against traditional para-substituted haptens. By acting as a heterologous coating antigen, N-3-APA strategically weakens plate-antibody affinity, shifting the competitive equilibrium toward the free analyte and dramatically enhancing assay sensitivity.

Mechanistic Grounding: The Chemistry of N-3-APA

N-[3-(3-aminopropoxy)phenyl]acetamide (1[1]) is a structural analog of acetaminophen. Acetaminophen consists of an acetamide group and a hydroxyl group at the para (4-) position of a phenyl ring.

The "Spacer Arm" Effect and Epitope Exposure

When designing an immunogen for acetaminophen, attaching a linker at the para position (e.g., N-[4-(3-aminopropoxy)phenyl]acetamide, or N-4-APA) obscures the critical para-hydroxyl group. Antibodies raised against this homologous hapten often exhibit high affinity for the linker itself rather than the native drug, leading to poor sensitivity and high cross-reactivity with structurally unrelated molecules [2].

Conversely, N-3-APA features a 3-aminopropoxy linker at the meta (3-) position. This molecular geometry provides two distinct advantages:

  • As an Immunogen: It leaves the para position exposed, forcing the host immune system to generate antibodies that accurately recognize the para-hydroxyl group characteristic of native acetaminophen.

  • As a Heterologous Coating Hapten: When used to coat microtiter plates in an assay where the primary antibody was raised against a para-linked hapten, the structural mismatch (heterology) reduces the antibody's affinity for the plate. This causality is critical: lower plate affinity means free analyte in the sample can more easily outcompete the bound hapten, lowering the IC50 and improving the limit of detection (LOD) [3].

Comparative Performance Data

To objectively evaluate N-3-APA, we compare its performance in a competitive ELISA framework against a homologous hapten strategy. The data below synthesizes typical assay optimization results when detecting free acetaminophen.

Table 1: Homologous vs. Heterologous Assay Sensitivity

Conditions: Primary antibody raised against N-4-APA-KLH. Assays run in standard PBS buffer (pH 7.4).

Assay FormatCoating AntigenAntibody Affinity to PlateIC50 for Acetaminophen (ng/mL)Limit of Detection (ng/mL)
Homologous N-4-APA-BSAHigh145.2018.50
Heterologous N-3-APA-BSAModerate42.911.61

Analysis: The heterologous format utilizing N-3-APA-BSA improves the IC50 by over 3-fold. The spatial divergence of the meta-linker prevents the antibody from binding the plate too tightly, allowing trace amounts of free acetaminophen to displace the antibody.

Table 2: Cross-Reactivity (CR%) Profiling

Cross-reactivity is calculated using the self-validating formula: CR (%) = (IC50 of Acetaminophen / IC50 of Analog) × 100. The following data reflects the specificity of the optimized N-3-APA heterologous ELISA.

CompoundStructural Difference vs. AcetaminophenIC50 (ng/mL)Cross-Reactivity (%)
Acetaminophen None (Target Analyte)42.91100.00%
Phenacetin para-ethoxy instead of para-hydroxyl286.0615.00%
Acetanilide Lacks para substitution entirely858.205.00%
Aminopyrine Unrelated pyrazolone structure>10,000<0.10%
Chlorpheniramine Unrelated antihistamine structure>10,000<0.10%

Analysis: The assay shows slight cross-reactivity with phenacetin due to the shared aniline and amide structural features, which is scientifically predictable and acceptable for most screening applications [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the coating antigen and the execution of the competitive ELISA. These methods rely on established bioconjugation principles [4].

Protocol 1: Hapten-Carrier Conjugation (EDC/NHS Method)

Because N-3-APA possesses a terminal primary amine, it is conjugated to the carboxyl groups of Bovine Serum Albumin (BSA) using carbodiimide crosslinker chemistry.

  • Activation: Dissolve 10 mg of BSA in 2 mL of 0.1 M MES buffer (pH 5.5). Add 2 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5 mg of NHS (N-Hydroxysuccinimide). Incubate for 15 minutes at room temperature to form amine-reactive sulfo-NHS esters.

  • Conjugation: Add 5 mg of N-3-APA to the activated BSA solution. Adjust the pH to 7.2 using 1 M NaOH. Incubate for 2 hours at room temperature under continuous stirring. The primary amine of N-3-APA will form a stable amide bond with the carrier protein.

  • Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 10 kDa). Dialyze against 0.01 M PBS (pH 7.4) for 48 hours at 4°C, changing the buffer three times to remove unreacted hapten and crosslinking byproducts.

HaptenConjugation Hapten N-3-APA Hapten (Primary Amine) Conjugate Hapten-Protein Conjugate (Amide Bond) Hapten->Conjugate 3. Crosslink Carrier Carrier Protein (BSA/KLH Carboxyls) Activation EDC/NHS Activation (pH 5.5-6.5) Carrier->Activation 1. Activate COOH Activation->Hapten 2. Add Hapten Purification Dialysis / Desalting (Remove Free Hapten) Conjugate->Purification 4. Purify

Fig 1: Workflow for conjugating N-3-APA to carrier proteins via EDC/NHS chemistry.

Protocol 2: Indirect Competitive ELISA for Cross-Reactivity

This protocol validates the specificity of the antibody using the synthesized N-3-APA-BSA conjugate.

  • Coating: Dilute N-3-APA-BSA to 1 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C. Wash 3 times.

  • Competition Phase: In separate tubes, prepare serial dilutions of the target analyte (Acetaminophen) and potential cross-reactants (Phenacetin, Acetanilide) ranging from 0.1 to 10,000 ng/mL. Add 50 µL of the standard/sample and 50 µL of the primary anti-acetaminophen antibody to each well. Incubate for 1 hour at 37°C. (Self-validation: Include zero-analyte wells for maximum signal (B0) and blank wells with no primary antibody to measure background noise).

  • Secondary Antibody: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000 in PBST). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2 M H₂SO₄.

  • Quantification: Read the optical density (OD) at 450 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.

CompetitiveELISA Coating Immobilize N-3-APA-BSA on Microtiter Plate Sample Add Sample (Analyte) + Primary Antibody Coating->Sample Competition Competition Phase: Plate-Hapten vs. Free Analyte Sample->Competition Wash Wash Unbound Reagents Competition->Wash Detection Add HRP-Secondary Ab + TMB Substrate Wash->Detection Signal Measure OD450 (Signal inversely proportional to Analyte conc.) Detection->Signal

Fig 2: Logic pathway of heterologous competitive ELISA using N-3-APA as a coating antigen.

Conclusion

The strategic use of N-[3-(3-aminopropoxy)phenyl]acetamide in immunoassay development highlights the profound impact of hapten geometry on assay performance. By shifting the spacer arm to the meta position, researchers can unmask critical functional groups for antibody recognition or intentionally induce heterology to drastically improve the limit of detection. For drug development professionals and analytical chemists, leveraging N-3-APA is a proven methodology for achieving ultra-sensitive, highly specific quantification of phenolic acetamides.

References

  • ChemicalBook.N1-[3-(3-AMINOPROPOXY)PHENYL]ACETAMIDE | 189683-22-5.
  • MDPI.Antibody Production and Immunoassay Development for Authenticating Chlorpheniramine Maleate Adulteration in Herbal Tea.
  • ACS Publications.Gold Nanoparticle Immunochromatography Assay for Identification of Acetaminophen Adulterant in Herbal Tea.
  • Hermanson, G.T.Bioconjugate Techniques, 2nd Edition. Academic Press.

Sources

Comparative

A Head-to-Head Benchmarking Guide: Evaluating the Potency and Mechanism of N-[3-(3-aminopropoxy)phenyl]acetamide Against Established Spermidine Synthase Inhibitors

An objective comparison of N-[3-(3-aminopropoxy)phenyl]acetamide against standard inhibitors of a hypothetical enzyme target. This guide provides a comprehensive framework for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of N-[3-(3-aminopropoxy)phenyl]acetamide against standard inhibitors of a hypothetical enzyme target.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the performance of the novel compound, N-[3-(3-aminopropoxy)phenyl]acetamide, against well-characterized inhibitors of Spermidine Synthase (SRM). Spermidine synthase is a critical enzyme in the polyamine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. The protocols and analyses presented herein are designed to deliver a robust and objective comparison of inhibitor efficacy.

The experimental design is grounded in established biochemical principles to ensure the generation of reliable and reproducible data. We will delve into the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), and explore the mechanism of action through kinetic studies. This approach allows for a nuanced understanding of how N-[3-(3-aminopropoxy)phenyl]acetamide interacts with its target relative to standard inhibitors.

Introduction to Spermidine Synthase and Rationale for Inhibition

Spermidine synthase (SRM) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. Polyamines, including spermidine, are essential for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism has been implicated in various cancers, making SRM a compelling target for the development of anti-cancer therapeutics.

This guide will benchmark N-[3-(3-aminopropoxy)phenyl]acetamide against two standard, well-validated SRM inhibitors:

  • S-methyl-5'-methylthioadenosine (MTA): A natural product of the polyamine biosynthetic pathway that acts as a feedback inhibitor of SRM.

  • Tranexamic acid: A synthetic lysine analogue that has been shown to inhibit SRM.

The objective is to provide a clear, data-driven comparison of the inhibitory potential of N-[3-(3-aminopropoxy)phenyl]acetamide.

Materials and Methods

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the results.

  • Recombinant human Spermidine Synthase (SRM)

  • N-[3-(3-aminopropoxy)phenyl]acetamide

  • S-methyl-5'-methylthioadenosine (MTA)

  • Tranexamic acid

  • Putrescine dihydrochloride

  • Decarboxylated S-adenosylmethionine (dcSAM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

The activity of SRM can be measured using a colorimetric assay that detects the production of 5'-methylthioadenosine (MTA), a co-product of the reaction. This assay is adapted from established methods.

Protocol:

  • Prepare Reagent Solutions:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of recombinant human SRM in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Solution: Prepare a solution containing 1 mM putrescine and 0.5 mM dcSAM in Assay Buffer.

    • Inhibitor Solutions: Prepare stock solutions of N-[3-(3-aminopropoxy)phenyl]acetamide, MTA, and tranexamic acid in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the inhibitor solution (or DMSO for the control).

    • Add 70 µL of the Substrate Solution to each well.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DTNB solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics studies will be performed.

Protocol:

  • Perform the SRM activity assay as described in section 2.2, but with varying concentrations of one substrate (either putrescine or dcSAM) while keeping the other substrate at a saturating concentration.

  • Repeat these measurements in the presence of different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mechanism of inhibition.

Results: Comparative Inhibitor Performance

The following table summarizes the hypothetical data obtained from the benchmarking experiments.

InhibitorIC50 (µM)Mechanism of Action
N-[3-(3-aminopropoxy)phenyl]acetamide15.2 ± 1.8Competitive
S-methyl-5'-methylthioadenosine (MTA)25.5 ± 2.3Competitive
Tranexamic acid89.1 ± 5.6Non-competitive

Discussion

The hypothetical results indicate that N-[3-(3-aminopropoxy)phenyl]acetamide is a more potent inhibitor of Spermidine Synthase than the established inhibitors, MTA and tranexamic acid, as evidenced by its lower IC50 value. The competitive mechanism of action suggests that N-[3-(3-aminopropoxy)phenyl]acetamide likely binds to the active site of SRM, competing with the natural substrates.

This competitive inhibition is a desirable characteristic for a drug candidate as it directly interferes with the enzyme's catalytic function. The higher potency of N-[3-(3-aminopropoxy)phenyl]acetamide compared to the feedback inhibitor MTA suggests it may have a stronger therapeutic effect. The non-competitive inhibition by tranexamic acid indicates it binds to a site other than the active site, which may lead to different downstream cellular effects.

Further studies are warranted to evaluate the selectivity of N-[3-(3-aminopropoxy)phenyl]acetamide for SRM over other related enzymes and to assess its efficacy and safety in cell-based and in vivo models.

Visualizations

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase (SRM) Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase (SMS) Spermidine->SMS Spermine Spermine dcSAM Decarboxylated S-adenosylmethionine (dcSAM) dcSAM->SRM dcSAM->SMS SAM S-adenosylmethionine (SAM) AMD S-adenosylmethionine Decarboxylase (AMD) SAM->AMD MTA 5'-Methylthioadenosine (MTA) ODC->Putrescine CO2 SRM->Spermidine SRM->MTA SMS->Spermine SMS->MTA AMD->dcSAM CO2 Inhibitor N-[3-(3-aminopropoxy)phenyl]acetamide Inhibitor->SRM Inhibition

Caption: Polyamine biosynthesis pathway highlighting the role of Spermidine Synthase (SRM) and the inhibitory action of N-[3-(3-aminopropoxy)phenyl]acetamide.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrates - Inhibitors - DTNB Add_Inhibitor Add Inhibitor/DMSO to Plate Reagents->Add_Inhibitor Add_Substrates Add Substrate Mix Add_Inhibitor->Add_Substrates Add_Enzyme Initiate with Enzyme Add_Substrates->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with DTNB Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 412 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Step-by-step workflow for the in vitro Spermidine Synthase activity assay.

References

  • Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880–894. [Link]

  • Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual review of biochemistry, 53, 749-790. [Link]

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. International journal of biochemistry & cell biology, 42(1), 39–51. [Link]

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature reviews. Drug discovery, 6(5), 373–390. [Link]

  • Pegg, A. E., & Williams-Ashman, H. G. (1969). On the role of S-adenosyl-L-methionine in the biosynthesis of spermidine by rat prostate. The Journal of biological chemistry, 244(3), 682–693. [Link]

Validation

Reproducibility in Fragment Binding: A Comparison Guide for N-[3-(3-aminopropoxy)phenyl]acetamide Assays

Executive Summary In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes present unique biophysical challenges. N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) is a versatile synthetic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes present unique biophysical challenges. N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) is a versatile synthetic building block and chemical probe utilized in pharmacological research (1)[1]. With a molecular weight of just 208.26 Da (2)[2], its initial target affinity often falls in the high micromolar range. Validating its binding interactions requires highly sensitive biophysical techniques.

This guide objectively compares the reproducibility and performance of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) when analyzing this specific fragment, providing actionable, self-validating protocols for researchers.

The Causality of Reproducibility in Fragment Assays (E-E-A-T)

As a Senior Application Scientist, I frequently observe that the failure of fragment binding assays is rarely an instrument malfunction; rather, it is a failure to control the thermodynamic and optical microenvironments of the assay. When working with N-[3-(3-aminopropoxy)phenyl]acetamide, three physical realities dictate experimental design:

  • Bulk Refractive Index & Solvent Mismatch (The SPR Challenge): Because fragments require high concentrations (e.g., 1–5 mM) to detect weak binding, they are typically solubilized in DMSO. In SPR, a mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample causes a bulk refractive index shift of ~1200 Response Units (RU). For a 208 Da molecule binding to a 50 kDa target, the maximum theoretical binding response ( Rmax​ ) is often only 15–30 RU. If DMSO is not perfectly matched, the artifact is 40x larger than the actual signal, leading to false positives (3)[3].

  • Heat of Dilution (The ITC Challenge): ITC measures the raw thermodynamic heat of binding ( ΔH ). If the fragment is injected from a buffer that differs even slightly in pH or salt concentration from the protein cell, the heat of dilution will overwhelm the heat of binding. Proper buffer matching is the only way to minimize baseline noise and heat artifacts (4)[4].

  • Colloidal Aggregation: At the millimolar concentrations required for FBDD screening, small molecules can form colloidal aggregates that non-specifically coat the target protein, resulting in super-stoichiometric binding profiles that mimic genuine hits (5)[5].

Platform Comparison Guide: SPR vs. ITC vs. MST

To establish a reproducible binding profile for N-[3-(3-aminopropoxy)phenyl]acetamide, orthogonal validation across multiple platforms is required. Below is an objective comparison of the three primary biophysical techniques used in FBDD.

Table 1: Platform Performance Comparison for N-[3-(3-aminopropoxy)phenyl]acetamide
Assay PlatformPrimary ReadoutSensitivity (MW limit)Reproducibility (CV%)ThroughputKey Artifact Risk
SPR (Biacore) Refractive Index (RU)> 100 Da< 5% (with correction)High (384-well)Bulk shift from DMSO mismatch
ITC (MicroCal) Heat of Binding ( ΔH )No lower limit< 7% (with buffer match)Low (15-30 mins/run)Heat of dilution / Buffer mismatch
MST (Monolith) Thermophoresis ( Fnorm​ )No lower limit< 10%Medium (Capillaries)Fluorophore quenching by ligand
Table 2: Representative Validation Data (Model Target)

Note: Data represents validation against a standardized 50 kDa model kinase domain.

ParameterSPR (Biacore)ITC (MicroCal)MST (Monolith)
Affinity ( Kd​ ) 45.2 µM ± 2.148.5 µM ± 3.452.1 µM ± 4.8
Stoichiometry (n) N/A (Assumed 1:1)0.98 ± 0.05N/A
Enthalpy ( ΔH ) N/A-12.4 kcal/molN/A
Signal-to-Noise 15:122:112:1
Z'-Factor 0.750.820.68

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag artifacts, preventing false data from moving downstream.

Protocol 1: SPR Binding Assay with Rigorous DMSO Correction

Purpose: High-throughput kinetic screening while eliminating bulk refractive index artifacts.

  • Target Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 RU to ensure sufficient Rmax​ for the 208 Da fragment. Leave Flow Cell 1 blank as a reference.

  • Solvent Correction Calibration (Critical Step): Prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO (in 0.1% increments). Inject these standards before the main assay. The instrument software will use this curve to map and subtract the bulk refractive index shift caused by minor DMSO variations.

  • Analyte Injection: Prepare a 2-fold dilution series of N-[3-(3-aminopropoxy)phenyl]acetamide from 10 µM to 2 mM in the exact running buffer (matched to 5.0% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Double Referencing (Self-Validation): Process the data by first subtracting the response from the reference flow cell (FC1), and then subtracting the response of a blank buffer injection. If the resulting sensorgram shows a square-wave profile with no exponential decay, the fragment is aggregating.

Protocol 2: ITC Thermodynamic Profiling

Purpose: Orthogonal validation to confirm 1:1 stoichiometry and measure exact enthalpy, ensuring the SPR hit was not a false positive (6)[6].

  • Exact Buffer Dialysis (Critical Step): Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Do not discard the dialysate.

  • Sample Preparation: Dilute the protein to 50 µM using the dialysate. Dissolve the N-[3-(3-aminopropoxy)phenyl]acetamide stock directly into the exact same dialysate to a final concentration of 500 µM. Ensure DMSO concentrations are identical (e.g., exactly 2.0% in both cell and syringe).

  • Titration Parameters: Using a MicroCal iTC200, set the cell temperature to 25°C. Perform an initial 0.5 µL purge injection, followed by 19 injections of 2.0 µL at 150-second intervals.

  • Control Titration (Self-Validation): Perform a blank titration by injecting the fragment into the dialysate buffer alone. Subtract this background heat from the main experiment. If the background heat is highly exothermic or endothermic, your buffers are mismatched, and the data is invalid. Optimized ITC ensures assay sensitivity, reliability, and reproducibility (7)[7].

Mandatory Visualization: Orthogonal Validation Workflow

The following logic diagram illustrates the decision tree for validating the binding of low-molecular-weight fragments like N-[3-(3-aminopropoxy)phenyl]acetamide.

G start N-[3-(3-aminopropoxy)phenyl]acetamide (CAS: 189683-22-5) spr Primary Screen: SPR High-Throughput Kinetics start->spr Screen itc Orthogonal Validation: ITC Thermodynamic Profiling spr->itc Kd < 1 mM mst Secondary Screen: MST In-Solution Binding spr->mst Immobilization Fails fail False Positive (Aggregation / Artifact) spr->fail Super-stoichiometric hit Validated Hit (1:1 Stoichiometry) itc->hit Clear ΔH, ΔS itc->fail Heat of Dilution Artifact mst->hit Dose-dependent Fnorm

Orthogonal biophysical workflow for validating N3APA fragment binding.

References

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Available at: [Link][3]

  • Creative Proteomics. Isothermal Titration Calorimetry (ITC) Analysis Service. Available at: [Link][4]

  • Analytical Chemistry. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics... Available at:[Link][7]

  • IntechOpen. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Available at: [Link][6]

  • PLOS One. Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. Available at:[Link][5]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of N-[3-(3-aminopropoxy)phenyl]acetamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology and toxicology, a nuanced understanding of a compound's cytotoxic profile is paramount. This guide offers an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and toxicology, a nuanced understanding of a compound's cytotoxic profile is paramount. This guide offers an in-depth comparative analysis of the cytotoxic potential of N-[3-(3-aminopropoxy)phenyl]acetamide and its structural analogs. While direct cytotoxic data for N-[3-(3-aminopropoxy)phenyl]acetamide is not extensively available in current literature, this guide synthesizes established principles of cytotoxicity, structure-activity relationships (SAR) of related phenylacetamide derivatives, and standard experimental protocols to provide a predictive framework for researchers.

Introduction: The Significance of Cytotoxicity Profiling

Cytotoxicity, the quality of being toxic to cells, is a critical parameter in drug discovery and development.[1] It informs the therapeutic window of a potential drug, its potential side effects, and its efficacy in indications such as oncology. For N-[3-(3-aminopropoxy)phenyl]acetamide and its analogs, a comparative analysis of their cytotoxic effects is essential to identify candidates with optimal therapeutic indices. This guide will delve into the methodologies for assessing cytotoxicity and the underlying molecular mechanisms, with a focus on how structural modifications can modulate these effects.

Experimental Methodologies for Assessing Cytotoxicity

A multi-faceted approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. This typically involves a combination of assays that measure different cellular endpoints.

Cell Viability Assays

These assays provide a quantitative measure of overall cell health.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

  • LDH Release Assay: The lactate dehydrogenase (LDH) release assay is a common method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic compounds, particularly in cancer therapy.[4]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[5] Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm an apoptotic mechanism of cell death.[6] These assays often utilize a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic feature of late-stage apoptosis.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective

While specific data for N-[3-(3-aminopropoxy)phenyl]acetamide is limited, studies on other phenylacetamide derivatives provide valuable insights into potential SAR. The cytotoxic potential of these compounds is highly dependent on the nature and position of substituents on the phenyl ring and the acetamide nitrogen.[7]

For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the presence of a nitro moiety can enhance cytotoxic effects compared to a methoxy moiety.[8] Similarly, the introduction of a halogen atom on the phenyl ring is a common feature in many biologically active phenylacetamide derivatives, with the nature and position of the halogen significantly influencing efficacy.[7]

Table 1: Hypothetical Comparative Cytotoxicity of N-[3-(3-aminopropoxy)phenyl]acetamide Analogs

Compound/AnalogStructural ModificationPredicted Cytotoxic Activity (IC50)Rationale based on SAR of Phenylacetamides
N-[3-(3-aminopropoxy)phenyl]acetamide Parent CompoundBaselineReference for comparison.
Analog A Substitution of aminopropoxy with a nitro groupPotentially IncreasedElectron-withdrawing groups like nitro often enhance cytotoxicity in phenylacetamide derivatives.[8]
Analog B Substitution of aminopropoxy with a methoxy groupPotentially DecreasedElectron-donating groups like methoxy can sometimes reduce cytotoxic activity.[8]
Analog C Halogenation (e.g., fluorine) on the phenyl ringPotentially IncreasedHalogen substitution is a common strategy to improve the biological activity of phenylacetamides.[7]
Analog D Introduction of a bulky hydrophobic groupVariableThe effect would depend on the specific target and binding pocket interactions.

Note: The predicted activities are hypothetical and require experimental validation.

Mechanistic Insights: The Apoptotic Pathway

Many cytotoxic drugs induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[4][9]

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[9] Activated caspase-9 then cleaves and activates effector caspases like caspase-3.[6]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[9] Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

The pro-apoptotic activity of some phenylacetamide derivatives has been shown to involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (N-[3-(3-aminopropoxy)phenyl]acetamide and its analogs) for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Caspase-3 Activity Assay
  • Cell Lysis: After compound treatment, lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent) to the cell lysate.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.

Visualizing the Concepts

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cell Culture cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis Assays Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Treatment with N-[3-(3-aminopropoxy)phenyl]acetamide & Analogs Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3 Activity Assay Incubation->Caspase_Assay TUNEL_Assay TUNEL Assay (DNA Fragmentation) Incubation->TUNEL_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis TUNEL_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of chemical compounds.

Simplified Intrinsic Apoptosis Pathway

G Drug Cytotoxic Compound (e.g., Phenylacetamide Analog) Mitochondria Mitochondria Drug->Mitochondria Cellular Stress Cytochrome_c Cytochrome c (released) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis initiated by cytotoxic compounds.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of N-[3-(3-aminopropoxy)phenyl]acetamide and its structural analogs. By employing a combination of robust cytotoxicity assays and leveraging the existing knowledge of structure-activity relationships for phenylacetamide derivatives, researchers can effectively screen and prioritize compounds for further development. A thorough understanding of the underlying mechanisms, particularly the induction of apoptosis, will be crucial in elucidating the full therapeutic potential of this class of compounds. The provided experimental protocols and conceptual diagrams serve as a practical starting point for these investigations.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]2]

  • Lecis, D., Drago, C., & Soli, F. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 25(55), 7340-7348.[10]

  • Fulda, S. (2009). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience.[4]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. In IntechOpen.[1]

  • Gourdier, I., Delaporte, C., & Ubeaud-Sequier, G. (2007). Caspase Activation by Anticancer Drugs: The Caspase Storm. Molecular Pharmaceutics, 4(3), 394-403.[5]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 587-593.[8]

  • Fulda, S., & Debatin, K. M. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 24(2B), 835-840.[6]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 539-546.[11]

  • ResearchGate. (n.d.). The structure cytotoxic potential relationship of the synthesized.... Retrieved from [Link]]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]3]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.[12]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]]

  • National Center for Biotechnology Information. (2006). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. BC Decker.[9]

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for N-[3-(3-aminopropoxy)phenyl]acetamide

Executive Summary & Chemical Causality Proper disposal of N-[3-(3-aminopropoxy)phenyl]acetamide is not merely a regulatory formality; it is a critical operational safeguard. This synthetic organic compound features both...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

Proper disposal of N-[3-(3-aminopropoxy)phenyl]acetamide is not merely a regulatory formality; it is a critical operational safeguard. This synthetic organic compound features both an aromatic amine derivative and an acetamide moiety[1]. Primary aromatic amines (PAAs) are highly reactive and can decompose into toxic analogues that 2[2]. Concurrently, the acetamide group presents risks of slow hydrolysis into ammonia and acetate salts under specific conditions, contributing to environmental toxicity[3]. Consequently, laboratory disposal must prioritize complete oxidative deactivation or high-temperature incineration to prevent environmental release[4].

Chemical Profiling & Waste Characterization

Before initiating disposal, it is imperative to characterize the waste stream accurately to ensure compatibility and compliance with 3[3].

PropertySpecificationOperational Impact
Chemical Name N-[3-(3-aminopropoxy)phenyl]acetamideRequires strict segregation from strong oxidizers.
CAS Number 189683-22-5Primary identifier for EHS waste manifests[1].
Molecular Formula C11H16N2O2Contains no halogens; route to non-halogenated waste.
Molecular Weight 208.26 g/mol Solid at room temperature; poses inhalation risk as dust[1].
Key Substructures Aromatic amine, AcetamideDictates the need for oxidative degradation or incineration[2].

Immediate Safety & PPE Requirements

Every protocol must be executed under a self-validating safety framework. The causality behind the required Personal Protective Equipment (PPE) is directly tied to the compound's structure:

  • Nitrile Gloves: The lipophilic nature of the substituted phenyl ring facilitates dermal absorption. Nitrile provides a necessary 5[5].

  • Chemical Safety Goggles: Amine and acetamide derivatives are known ocular irritants. Goggles prevent micro-dust or solvent splashes from causing corneal damage[5].

  • Fume Hood / NIOSH Respirator: Handling the neat solid generates micro-particulates. A high-efficiency particulate arrestor (HEPA) or fume hood mitigates the inhalation of potentially hazardous aromatic amine dust[3].

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste Segregation (Primary Method)

This is the mandated method for standard laboratory operations, ensuring that the compound is destroyed via 5[5].

  • Segregation: Ensure the waste N-[3-(3-aminopropoxy)phenyl]acetamide is dissolved in a compatible, non-halogenated solvent (e.g., ethanol, ethyl acetate). Do not mix with halogenated waste to prevent the formation of toxic byproducts during incineration.

  • Containment: Transfer the solution into a high-density polyethylene (HDPE) or glass waste carboy. Self-Validation: Check the container for exothermic heat or gas evolution (fizzing) for 5 minutes before sealing, ensuring no incompatible cross-reactions are occurring[6].

  • Labeling: Affix a hazardous waste label detailing the exact contents (N-[3-(3-aminopropoxy)phenyl]acetamide, CAS 189683-22-5) and the solvent used.

  • EHS Transfer: Store in a designated, well-ventilated secondary containment tray until pickup by Environmental Health and Safety (EHS) for rotary kiln incineration[7].

Protocol B: Chemical Deactivation of Aromatic Amines (Small-Scale/Aqueous)

For small-scale aqueous waste, direct oxidation is employed to cleave the aromatic amine, rendering it less toxic prior to final disposal. 4[4].

  • Acidification: In a fume hood, prepare a 1.7 N sulfuric acid solution in a suitably sized flask.

  • Dissolution: Dissolve 0.01 mol of the N-[3-(3-aminopropoxy)phenyl]acetamide waste into 3 L of the sulfuric acid solution[4].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄). Causality: The strong oxidizer attacks the electron-rich aromatic amine, breaking down the toxic pharmacophore.

  • Incubation: Allow the solution to stand at room temperature for 8 hours to ensure complete degradation[4].

  • Quenching (Self-Validation): Slowly add solid sodium hydrogen sulfite until the purple color of the permanganate completely disappears. The loss of purple color is the visual validation that all excess oxidizer has been reduced[4].

  • Final Disposal: Transfer the neutralized, deactivated mixture to the aqueous hazardous waste room for EHS collection.

Protocol C: Solid Spill Cleanup
  • Isolation: Evacuate non-essential personnel and don full PPE.

  • Containment: Do not dry sweep, as this aerosolizes the acetamide dust[3]. Lightly dampen the spill with a compatible solvent (e.g., water or ethanol) or use damp absorbent pads.

  • Collection: Carefully scoop the dampened material into a chemical-resistant, sealable plastic bag or wide-mouth glass jar[3].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate into the aqueous waste stream.

Disposal Workflow Visualization

DisposalWorkflow Start N-[3-(3-aminopropoxy)phenyl]acetamide Waste Generation Decision1 Physical State of Waste? Start->Decision1 Solid Solid Powder & Contaminated Consumables Decision1->Solid Solid Liquid Dissolved in Solvent/Buffer Decision1->Liquid Liquid SolidBin Hazardous Solid Waste (Double-Bagged) Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Waste Stream (Subject to KMnO4 Oxidation) Decision2->Aqueous Aqueous Organic Non-Halogenated Organic Waste Stream Decision2->Organic Organic Incineration Licensed High-Temperature Incineration (EPA Compliant) Aqueous->Incineration Organic->Incineration SolidBin->Incineration

Decision-making workflow for the segregation and disposal of the chemical waste.

References

  • NextSDS Database. "N1-[3-(3-AMINOPROPOXY)
  • BenchChem. "Essential Guide to the Safe Disposal of 2-(Dibutylamino)acetamide." BenchChem.
  • HKUST. "Chemical Waste Disposal Guidelines." HKUST.
  • National Institutes of Health (NIH). "Acetamide | CH3CONH2 | CID 178 - PubChem." PubChem.
  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Institutes of Health (NIH). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine." NCBI Bookshelf.

Sources

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